MED6-189
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C17H26N2O |
|---|---|
分子量 |
274.4 g/mol |
IUPAC名 |
(1S,4R,4aR,5R,6S,8aS)-5-hydroxy-1,6-dimethyl-4-propan-2-yl-2,3,4,4a,5,7,8,8a-octahydronaphthalene-1,6-dicarbonitrile |
InChI |
InChI=1S/C17H26N2O/c1-11(2)12-5-7-16(3,9-18)13-6-8-17(4,10-19)15(20)14(12)13/h11-15,20H,5-8H2,1-4H3/t12-,13+,14-,15-,16-,17+/m1/s1 |
InChIキー |
LJCMWZJESUUAAB-GGGWTEGZSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Molecular Target of MED6-189: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MED6-189 is a novel synthetic antimalarial compound, a kalihinol analog, demonstrating potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the deadliest human malaria parasite. This technical guide elucidates the molecular target and dual mechanism of action of this compound, presenting a comprehensive overview of its effects on the parasite. This compound exerts its antimalarial effect by concurrently targeting the parasite's apicoplast and disrupting vesicular trafficking pathways. This dual-action is crucial for its efficacy and its potential to circumvent the development of drug resistance. This document provides detailed experimental protocols, quantitative data, and visual representations of the key pathways and experimental workflows to support further research and drug development efforts.
Molecular Target and Mechanism of Action
This compound has a unique dual mode of action, a key advantage in combating drug-resistant malaria. It primarily targets two essential cellular processes in P. falciparum:
-
Apicoplast Function : this compound targets the apicoplast, a non-photosynthetic plastid organelle essential for the parasite's survival.[1][2] Specifically, it inhibits lipid biogenesis within this organelle.[2][3][4] The apicoplast is responsible for the synthesis of isoprenoid precursors through the non-mevalonate or MEP/DOXP pathway, a function vital for the parasite.[2]
-
Vesicular Trafficking : The compound also disrupts the parasite's vesicular trafficking pathways.[3][5] This process is fundamental for the transport of proteins and other molecules within the cell, and its disruption leads to cell death.[1][2]
Genetic studies have identified that a mutation in the PfSec13 gene, which encodes a component of the parasite's secretory machinery, can lead to reduced susceptibility to this compound.[2][3][4] This finding further substantiates the compound's impact on cellular trafficking.
Quantitative Data
The potency of this compound has been evaluated against various strains of P. falciparum. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating its efficacy against both drug-sensitive and drug-resistant lines.
| P. falciparum Strain | Resistance Profile | IC50 (nM) |
| 3D7 | Drug-Sensitive | 14 ± 2 |
| NF54 | Drug-Sensitive | 28 ± 5 |
| HB3 | Pyrimethamine- and Chloroquine-Resistant | 23 ± 2 |
| Dd2 | Pyrimethamine- and Chloroquine-Resistant | 47 ± 7 |
| W2 | Pyrimethamine- and Chloroquine-Resistant | 27 ± 5 |
Data sourced from: A Potent Kalihinol Analogue Disrupts Apicoplast Function and Vesicular Trafficking in P. falciparum Malaria.[1]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the dual mechanism of action of this compound on P. falciparum.
Caption: Dual mechanism of this compound targeting the apicoplast and vesicular trafficking.
Experimental Workflow for Target Identification
The molecular targets of this compound were elucidated using a multi-omics approach, integrating chemical biology, molecular biology, genomics, and cell biological analyses.
Caption: Workflow for identifying the molecular target of this compound.
Detailed Experimental Protocols
Isopentenyl Pyrophosphate (IPP) Rescue Assay
This assay is used to determine if a compound targets the apicoplast's isoprenoid biosynthesis pathway.
Principle: The apicoplast synthesizes isoprenoid precursors via the MEP/DOXP pathway. If a compound inhibits this pathway, its effect can be rescued by supplying the parasite with the downstream product, isopentenyl pyrophosphate (IPP).
Protocol:
-
Parasite Culture: Synchronized P. falciparum cultures are maintained in standard culture conditions.
-
Drug Treatment: Parasites are treated with this compound at its IC80 concentration. A known MEP/DOXP pathway inhibitor (e.g., fosmidomycin) is used as a positive control, and a drug with a different mechanism (e.g., chloroquine) serves as a negative control.
-
IPP Supplementation: A parallel set of drug-treated cultures is supplemented with 200 µM IPP.
-
Growth Measurement: Parasite growth is monitored over one to two intraerythrocytic cycles (48-96 hours) using a SYBR Green I-based fluorescence assay or flow cytometry.
-
Data Analysis: The growth of parasites in the presence of the drug with and without IPP is compared. A significant increase in parasite survival in the IPP-supplemented culture indicates that the compound targets the apicoplast's isoprenoid biosynthesis.[1]
Biotinylated Pull-Down Assay
This method identifies proteins that directly interact with this compound.
Principle: A biotinylated version of this compound (e.g., MED6-118) is synthesized. This probe retains its antimalarial activity and is used to capture interacting proteins from parasite lysates, which are then identified by mass spectrometry.
Protocol:
-
Lysate Preparation: P. falciparum-infected red blood cells are lysed, and the parasite proteins are extracted.
-
Probe Incubation: The parasite lysate is incubated with the biotinylated this compound probe immobilized on streptavidin beads. A control incubation is performed with beads alone or with a non-biotinylated competitor compound.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins significantly enriched in the this compound-biotin pull-down compared to the control are identified as potential binding partners.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct drug-target engagement in a cellular context.
Principle: The binding of a ligand (drug) to a protein can alter its thermal stability. In CETSA, cells are treated with the drug, heated to various temperatures, and the amount of soluble protein remaining is quantified. An increase in the melting temperature of a protein in the presence of the drug indicates a direct interaction.
Protocol:
-
Cell Treatment: Intact P. falciparum-infected erythrocytes are treated with this compound or a vehicle control (DMSO).
-
Heating: The treated cells are divided into aliquots and heated to a range of temperatures (e.g., 37°C to 73°C).
-
Lysis and Soluble Fraction Collection: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Sample Preparation for MS: The soluble proteins are digested into peptides.
-
Mass Spectrometry: The peptide samples are analyzed by LC-MS/MS for protein identification and quantification.
-
Data Analysis: Melting curves are generated for each identified protein by plotting the soluble fraction against temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.
Vesicular Trafficking Disruption Assay
While a specific, standardized protocol for this compound's effect on vesicular trafficking is not yet established, the following approach can be adapted.
Principle: Disruption of vesicular trafficking can be observed by monitoring the localization of proteins that are known to be transported via this pathway or by observing morphological changes in the parasite's endomembrane system.
General Methodology:
-
Transgenic Parasite Lines: Utilize P. falciparum lines expressing fluorescently tagged proteins that traffic through the secretory pathway (e.g., to the food vacuole or the parasite surface).
-
Drug Treatment: Treat synchronized cultures of these transgenic parasites with this compound.
-
Live-Cell Imaging: Monitor the localization of the fluorescently tagged protein over time using confocal microscopy. A mislocalization or accumulation of the protein in specific compartments (e.g., the endoplasmic reticulum or Golgi) would indicate a disruption in vesicular trafficking.
-
Electron Microscopy: For higher resolution analysis, treated and untreated parasites can be fixed and examined by transmission electron microscopy to identify ultrastructural changes in vesicular structures.
Conclusion
This compound represents a promising new antimalarial agent with a dual mechanism of action that is effective against drug-resistant P. falciparum. Its ability to simultaneously disrupt apicoplast function and vesicular trafficking makes it a formidable candidate for future antimalarial therapies. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to further investigate and build upon the potential of this and similar compounds in the fight against malaria. Future work should focus on further optimizing this compound and continuing to explore its mechanisms of action using systems biology approaches.[3][5]
References
- 1. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 3. Extraction of Hydrophilic Metabolites from Plasmodium falciparum-Infected Erythrocytes for Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics and malaria biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery and Synthesis of MED6-189: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
MED6-189 is a novel, synthetic antimalarial agent that has demonstrated significant potency against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2][3][4][5][6][7] As a simplified analog of the naturally occurring kalihinol family of isocyanoterpene marine natural products, this compound represents a promising new lead in the global fight against malaria.[1][3][5][6][7] Its unique dual mechanism of action, which involves the disruption of the parasite's apicoplast and vesicular trafficking pathways, offers a potential solution to the growing challenge of antimalarial drug resistance.[2][3][4][5][6][7][8][9] This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound, intended for professionals in the field of drug development and parasitology.
Introduction
Malaria remains a significant global health threat, with hundreds of thousands of deaths annually, primarily caused by Plasmodium falciparum.[3][5][6][7] The emergence and spread of parasite resistance to frontline antimalarial drugs, including artemisinin-based combination therapies, necessitates the urgent development of new therapeutic agents with novel mechanisms of action.[3][5][6][7]
The kalihinol family of isocyanoterpene natural products, isolated from marine sponges, has long been recognized for its potent antimalarial activity.[1] However, their complex structures pose a significant challenge for large-scale synthesis. This led to efforts to design and synthesize simplified, more accessible analogs that retain the potent biological activity of the parent compounds. This compound is a result of these efforts, emerging as a lead candidate with a favorable preclinical profile.[1]
Discovery and Synthesis
This compound was developed as a more synthetically accessible analog of kalihinol B.[1] The synthesis strategy focused on retaining the core pharmacophore responsible for antimalarial activity while simplifying the overall molecular structure.
Synthetic Pathway Overview
While the specific, step-by-step synthesis of this compound is detailed in the supplementary materials of the primary research publication, the general approach involves a multi-step sequence starting from readily available precursors. The synthesis of related, simplified kalihinol analogues has been described, providing a blueprint for the generation of this compound. This typically involves the construction of the decalin core, followed by the strategic introduction of the critical isonitrile functional groups.[1][10]
A key feature of the synthesis of these analogs is the ability to produce them on a larger scale compared to the natural products, which is essential for extensive preclinical and clinical evaluation. The synthesis of this compound has been scaled up to support in-depth mechanism of action studies.[3]
Mechanism of Action
This compound exhibits a dual mechanism of action, targeting two essential cellular processes in P. falciparum: apicoplast function and vesicular trafficking.[2][3][4][5][6][7][8][9] This multi-targeted approach is believed to contribute to its high potency and may reduce the likelihood of the parasite developing resistance.
Apicoplast Disruption
The apicoplast is a non-photosynthetic plastid organelle in Plasmodium parasites that is vital for the synthesis of essential biomolecules, including fatty acids, isoprenoids, and heme.[3][8][11] this compound has been shown to disrupt the function of the apicoplast, leading to parasite death.[3][8][11] This is a key target for antimalarial drugs as the apicoplast's metabolic pathways are distinct from those in the human host.
Inhibition of Vesicular Trafficking
In addition to its effects on the apicoplast, this compound also interferes with the parasite's vesicular trafficking system.[2][3][4][5][6][7][8][9] This intricate network is responsible for the transport of proteins and other molecules to their correct destinations within the parasite and to the surface of the infected red blood cell. Disruption of this process leads to a breakdown in cellular organization and function, ultimately contributing to parasite demise. A mutation in the PfSec13 gene, which encodes a component of the parasite's secretory machinery, has been shown to confer reduced susceptibility to this compound.[3][8][9]
Figure 1: Simplified signaling pathway of this compound's dual mechanism of action.
Biological Activity and Efficacy
This compound has demonstrated potent activity against a panel of P. falciparum strains, including those resistant to currently used antimalarial drugs.
In Vitro Activity
The half-maximal inhibitory concentration (IC50) of this compound has been determined against various parasite lines, consistently showing values in the low nanomolar range.
| P. falciparum Strain | Resistance Profile | This compound IC50 (nM) |
| 3D7 | Drug-sensitive | < 50[11] |
| Dd2 | Chloroquine-resistant, Pyrimethamine-resistant | < 50[11] |
| W2 | Chloroquine-resistant | < 50[11] |
| NF54 | Drug-sensitive | < 50[11] |
| HB3 | Chloroquine-resistant | < 50[11] |
Table 1: In vitro potency of this compound against various P. falciparum strains.
In Vivo Efficacy
Preclinical studies using a humanized mouse model of P. falciparum malaria have shown that this compound is highly effective at clearing the parasite infection.[3][8] These studies have also indicated a favorable safety profile, with no apparent toxicity observed at therapeutic doses.[3][8]
Experimental Protocols
P. falciparum In Vitro Growth Inhibition Assay (SYBR Green I)
This assay is a standard method for determining the IC50 of antimalarial compounds.
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes using standard methods.
-
Drug Dilution: this compound is serially diluted in culture medium in a 96-well plate.
-
Assay Setup: Synchronized ring-stage parasites are added to the drug-containing wells at a specific parasitemia and hematocrit.
-
Incubation: Plates are incubated for 72 hours under standard parasite culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well.
-
Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: Workflow for the in vitro growth inhibition assay.
Humanized Mouse Model for In Vivo Efficacy
This model allows for the evaluation of antimalarial drug efficacy in a system that more closely mimics human infection.
-
Mouse Model: Immunodeficient mice (e.g., NOD-scid IL2Rgamma-/-) are used.
-
Humanization: Mice are engrafted with human red blood cells to support the growth of P. falciparum.
-
Infection: Humanized mice are infected with P. falciparum.
-
Drug Administration: this compound is administered to the infected mice, typically via oral or intraperitoneal routes.
-
Monitoring: Parasitemia is monitored daily by collecting blood samples and analyzing them by flow cytometry or microscopy.
-
Endpoint: The efficacy of the drug is determined by its ability to reduce or clear the parasite load compared to a vehicle control group.
Conclusion and Future Directions
This compound is a promising new antimalarial candidate with a novel dual mechanism of action and potent activity against drug-resistant parasites. Its simplified chemical structure makes it more amenable to large-scale synthesis compared to its natural product predecessors. Further preclinical development, including extensive safety and toxicology studies, is warranted to advance this compound towards clinical trials. The unique mode of action of this compound also provides a valuable tool for further research into the fundamental biology of the malaria parasite, particularly the functions of the apicoplast and the vesicular trafficking system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Potent Kalihinol Analogue Disrupts Apicoplast Function and Vesicular Trafficking in P. falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scientists Design New Drug to Fight Malaria | Lab Manager [labmanager.com]
- 6. Scientists design new drug to fight malaria | UCI [ps.uci.edu]
- 7. cbirt.net [cbirt.net]
- 8. A kalihinol analog disrupts apicoplast function and vesicular trafficking in P. falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimalarial Properties of Simplified Kalihinol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Structural Activity Relationship of MED6-189
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural activity relationship (SAR), mechanism of action, and preclinical evaluation of MED6-189, a promising antimalarial candidate. The information is curated for researchers, scientists, and drug development professionals working on novel therapeutics for malaria.
Introduction to this compound
This compound is a synthetic analog of the kalihinol family of isocyanoterpene natural products, which are derived from marine sponges.[1][2][3][4][5] It has emerged as a potent antimalarial compound effective against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][5][6][7] Developed as a more accessible alternative to the complex natural kalihinols, this compound exhibits a unique dual mechanism of action that makes it a strong candidate for further clinical development.[1][3][6]
Structural Activity Relationship (SAR) of Kalihinols and this compound
The antimalarial potency of the kalihinol family is intrinsically linked to specific structural features. The broader class of isocyanoterpenes (ICTs) are characterized by a polycyclic diterpenoid scaffold and the presence of an isonitrile functional group.[1][2][6]
Key SAR insights for the kalihinol class include:
-
The Isonitrile Group is Critical: The isonitrile functional group is essential for the potent antimalarial activity of these compounds.[1][2][6]
-
Simplified Analogs Retain Potency: Research has shown that considerably simpler synthetic analogs of the complex natural kalihinols, such as this compound, can retain potent antiplasmodial activity.[2][8] This is a significant finding for the feasibility of large-scale synthesis and development.
-
Accessibility for Synthesis: this compound was designed as one of the most accessible synthetic analogs of kalihinols A and B, facilitating its production for research and potential therapeutic use.[1][6]
Mechanism of Action
This compound exerts its antimalarial effect through a dual mechanism of action, targeting two critical cellular processes in P. falciparum.[3][5][6] This multi-targeted approach is advantageous as it may reduce the likelihood of the parasite developing resistance.[3][4][9]
Disruption of the Apicoplast
The primary target of this compound is the apicoplast, a non-photosynthetic plastid organelle essential for parasite survival.[1][5][6] Disruption of the apicoplast leads to the inhibition of crucial biosynthetic pathways.
-
Inhibition of Lipid Biogenesis: this compound interferes with lipid metabolism within the apicoplast, which is vital for membrane synthesis and parasite growth.[1][7]
-
Localization to the Apicoplast: Studies using a fluorescently-labeled analog, MED6-131, have confirmed its localization within the parasite's apicoplast.[1]
Interference with Vesicular Trafficking
In addition to its effects on the apicoplast, this compound also disrupts vesicular trafficking pathways within the parasite.[1][3][6] This process is fundamental for the transport of proteins and other molecules to their correct destinations within the cell.
-
Role of PfSec13: Genetic analyses have identified that a mutation in the PfSec13 gene, which encodes a component of the parasite's secretory machinery, can lead to reduced susceptibility to this compound.[1][7] PfSec13 is a component of the COPII-coated vesicle transport system, highlighting the importance of this pathway in the drug's mechanism of action.[10]
Quantitative Data
The in vitro activity of this compound has been evaluated against various strains of P. falciparum. The following table summarizes the 50% inhibitory concentration (IC50) values.
| P. falciparum Strain | Drug Sensitivity | IC50 (nM) |
| D10-ACP-GFP | - | 17 ± 0.9 |
Data sourced from a study that confirmed the potent action of a fluorescently-labeled analog of this compound.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Growth Inhibition Assay
This assay is used to determine the potency of antimalarial compounds against asexual blood stages of P. falciparum.
Parasite Culture and Synchronization:
-
P. falciparum parasites are cultured in human red blood cells in a complete medium.
-
Cultures are maintained at 37°C in a low-oxygen environment (e.g., 5% O2, 5% CO2, 90% N2).[11]
-
Parasite cultures are synchronized to the ring stage prior to the assay using methods such as 5% sorbitol treatment.[12]
Assay Procedure:
-
Synchronized ring-stage parasites (e.g., at 0.5% parasitemia and 2% hematocrit) are plated in 96-well plates.[13]
-
The test compound (this compound) is serially diluted and added to the wells.
-
Plates are incubated for 48-72 hours under standard culture conditions.[13][14]
-
Parasite growth is quantified by measuring the incorporation of [3H]hypoxanthine or by using a fluorescent DNA dye like DAPI.[13][14][15]
-
The IC50 value is calculated from the dose-response curve.
In Vivo Efficacy in a Humanized Mouse Model
This model is used to assess the efficacy of antimalarial compounds in a living organism.
Animal Model and Engraftment:
-
Immunodeficient mice (e.g., NOD-scid IL-2Rγc(null) or NSG mice) are used.[16][17]
-
Mice are engrafted with human red blood cells (huRBCs) through daily intraperitoneal or intravenous injections to achieve a stable population of huRBCs in their peripheral blood.[16][17]
Infection and Treatment:
-
Once stable engraftment is achieved, mice are infected with P. falciparum-infected erythrocytes (e.g., 1 x 10^7 parasites per mouse).[16]
-
The infection is allowed to establish for 2-4 days until a detectable parasitemia is present.[16]
-
Mice are then treated with this compound, typically via oral or parenteral administration, at various doses.[18] A vehicle control group is included.[16]
Monitoring and Data Analysis:
-
Parasitemia is monitored daily by collecting peripheral blood and examining Giemsa-stained thin blood smears under a microscope.[16][18]
-
The percentage of parasitized red blood cells is determined by counting a sufficient number of cells.[16]
-
The efficacy of the compound is assessed by the reduction in parasitemia and the parasite clearance rate compared to the control group.[16] The effective dose that reduces parasitemia by 90% (ED90) can also be calculated.[18]
Mandatory Visualizations
Proposed Mechanism of Action of this compound
References
- 1. A kalihinol analog disrupts apicoplast function and vesicular trafficking in P. falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial Properties of Simplified Kalihinol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scitechdaily.com [scitechdaily.com]
- 4. Scientists design new drug to fight malaria | UCI [ps.uci.edu]
- 5. cbirt.net [cbirt.net]
- 6. A Potent Kalihinol Analogue Disrupts Apicoplast Function and Vesicular Trafficking in P. falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A kalihinol analog disrupts apicoplast function and vesicular trafficking in P. falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Scientists Design New Drug to Fight Malaria | Lab Manager [labmanager.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. researchgate.net [researchgate.net]
- 12. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 13. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Incomplete Plasmodium falciparum growth inhibition following piperaquine treatment translates into increased parasite viability in the in vitro parasite reduction ratio assay [frontiersin.org]
- 15. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Humanized Mouse Models for the Study of Human Malaria Parasite Biology, Pathogenesis, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for MED6-189 in P. falciparum In Vitro Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
MED6-189 is a novel synthetic analogue of the kalihinol family of isocyanoterpene natural products with potent antimalarial activity against Plasmodium falciparum. This compound has demonstrated efficacy against both drug-sensitive and drug-resistant strains of the parasite.[1][2][3][4] Its unique dual mechanism of action, targeting both the parasite's apicoplast and its vesicular trafficking pathways, makes it a promising candidate for antimalarial drug development.[1][2][3][4] Disruption of these pathways inhibits essential processes such as lipid biogenesis and cellular trafficking, ultimately leading to parasite death.[1] Furthermore, this multi-targeted approach is believed to reduce the likelihood of the parasite developing resistance.[4][5] A mutation in the P. falciparum Sec13 (PfSec13) gene, which is involved in the parasite's secretory machinery, has been shown to decrease susceptibility to this compound.[1]
These application notes provide detailed protocols for the in vitro cultivation of P. falciparum and for determining the 50% inhibitory concentration (IC50) of this compound using a SYBR Green I-based fluorescence assay.
Data Presentation
In Vitro Efficacy of this compound against various P. falciparum Strains
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against a panel of drug-sensitive and drug-resistant P. falciparum strains. The data demonstrates the potent activity of this compound across a range of parasite genetic backgrounds.
| P. falciparum Strain | Resistance Profile | IC50 (nM)[1] |
| 3D7 | Drug-Sensitive | 14 ± 2 |
| NF54 | Drug-Sensitive | 28 ± 5 |
| HB3 | Pyrimethamine- and Chloroquine-Resistant | 23 ± 2 |
| Dd2 | Pyrimethamine- and Chloroquine-Resistant | 47 ± 7 |
| W2 | Chloroquine-Resistant | 27 ± 5 |
Experimental Protocols
In Vitro Cultivation of Asexual Erythrocytic Stages of P. falciparum
This protocol describes the standard method for the continuous in vitro culture of P. falciparum in human erythrocytes.
Materials:
-
P. falciparum cryopreserved stabilate
-
Human erythrocytes (O+), washed
-
Complete Culture Medium (CCM): RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% (w/v) Albumax II, and 10 mg/L gentamicin.
-
Gas mixture: 5% CO2, 5% O2, 90% N2
-
Sterile, disposable culture flasks
-
37°C incubator
Procedure:
-
Thawing Parasites: Rapidly thaw a cryopreserved vial of P. falciparum in a 37°C water bath.
-
Washing and Initial Culture: Transfer the thawed parasites to a sterile centrifuge tube and wash with RPMI-1640 to remove the cryoprotectant. Centrifuge and resuspend the parasite pellet in CCM with washed human erythrocytes to a desired hematocrit (typically 2-5%).
-
Incubation: Place the culture flask in a modular incubation chamber or a CO2 incubator with the specified gas mixture at 37°C.
-
Daily Maintenance:
-
Examine the culture daily by preparing a thin blood smear, staining with Giemsa, and observing under a light microscope to determine the parasitemia and parasite morphology.
-
Change the CCM daily to replenish nutrients and remove metabolic waste.
-
Maintain the culture by adding fresh, washed erythrocytes to reduce the parasitemia as it increases, typically keeping it between 1-5%.
-
In Vitro Susceptibility Testing of this compound using SYBR Green I Fluorescence Assay
This protocol outlines the procedure for determining the IC50 value of this compound against P. falciparum using a 72-hour SYBR Green I-based assay.
Materials:
-
Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)
-
This compound stock solution (in DMSO)
-
Complete Culture Medium (CCM)
-
96-well black, clear-bottom microplates
-
Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Drug Dilution: Prepare a serial dilution of this compound in CCM in a separate 96-well plate. Ensure the final DMSO concentration in all wells, including drug-free controls, is consistent and non-toxic to the parasites (e.g., <0.5%).
-
Plate Seeding: Add 100 µL of the synchronized ring-stage parasite culture to each well of the 96-well plate containing the drug dilutions. Include wells with parasite culture but no drug (100% growth control) and wells with uninfected erythrocytes (background control).
-
Incubation: Incubate the plate for 72 hours under the standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining:
-
Prepare the SYBR Green I working solution by diluting the stock 1:5000 in lysis buffer.
-
After the 72-hour incubation, carefully remove the culture medium from the wells and add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for at least 1 hour to allow for cell lysis and DNA staining.
-
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a fluorescence plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (uninfected erythrocytes) from all readings.
-
Normalize the data to the drug-free control wells (100% growth).
-
Plot the percentage of parasite growth inhibition against the log of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Visualizations
Mechanism of Action of this compound in P. falciparum
References
- 1. A Potent Kalihinol Analogue Disrupts Apicoplast Function and Vesicular Trafficking in P. falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbirt.net [cbirt.net]
- 3. scitechdaily.com [scitechdaily.com]
- 4. Scientists Design New Drug to Fight Malaria | Lab Manager [labmanager.com]
- 5. Team Science Leads to Antimalarial Drug Discovery | Yale School of Medicine [medicine.yale.edu]
Efficacy Testing Protocol for MED6-189 in Humanized Mouse Models
Application Note & Protocol: MED6-189
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an investigational humanized monoclonal antibody designed to target the programmed cell death protein 1 (PD-1). PD-1 is a critical immune checkpoint receptor expressed on activated T cells.[1] Its ligands, PD-L1 and PD-L2, are often upregulated on the surface of tumor cells, leading to the suppression of T-cell mediated anti-tumor immunity.[1][2] this compound is engineered to block the interaction between PD-1 and its ligands, thereby restoring the cytotoxic function of T cells against malignant cells.
Humanized mouse models, which are immunodeficient mice engrafted with components of the human immune system, are invaluable tools for the preclinical evaluation of immuno-oncology agents like this compound.[3][4] These models allow for the investigation of therapeutic efficacy against human tumors in the context of a functional human immune system.[5] This protocol outlines the procedures for assessing the in vivo efficacy of this compound using humanized mice engrafted with patient-derived xenografts (PDX).[6][7]
1. Objectives
-
Primary Objective: To evaluate the anti-tumor efficacy of this compound in a humanized mouse model bearing a patient-derived xenograft (PDX) of a solid tumor (e.g., non-small cell lung cancer, melanoma).
-
Secondary Objectives:
-
To assess the impact of this compound on the tumor microenvironment (TME), with a focus on the infiltration and activation of human immune cells.
-
To determine the safety and tolerability of this compound in the humanized mouse model.
-
To establish a dose-response relationship for this compound.
-
Signaling Pathway of this compound Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound in blocking the PD-1/PD-L1 signaling pathway.
Caption: this compound blocks the PD-1/PD-L1 inhibitory signaling pathway.
Experimental Workflow
The overall experimental workflow for the efficacy testing of this compound is depicted below.
Caption: Experimental workflow for this compound efficacy testing.
Detailed Experimental Protocols
Generation of Humanized Mice
A common method for generating humanized mice involves the engraftment of human CD34+ hematopoietic stem cells (HSCs) into neonatal immunodeficient mice.[8]
-
Mouse Strain: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 1-5 days old.
-
Human Cells: Cryopreserved human CD34+ HSCs from cord blood.
-
Procedure:
-
Sublethally irradiate neonatal NSG mice (100-150 cGy).
-
Within 24 hours of irradiation, inject 1-2 x 105 CD34+ HSCs into each pup via the intrahepatic route.[8]
-
At 12-16 weeks post-engraftment, confirm human immune cell reconstitution by performing flow cytometry on peripheral blood. Key markers include human CD45, CD3, CD4, CD8, and CD19.[8]
-
PDX Tumor Implantation and Treatment
-
Materials:
-
Humanized mice with confirmed human immune cell engraftment.
-
Patient-derived xenograft (PDX) fragments.
-
Matrigel (optional).
-
This compound formulated for in vivo administration.
-
Vehicle control (e.g., sterile PBS).
-
-
Procedure:
-
Subcutaneously implant PDX fragments into the flank of the humanized mice.[8]
-
Monitor tumor growth regularly with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.[9]
-
When tumors reach a mean size of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound or vehicle control according to the predetermined dosing schedule (e.g., 10 mg/kg, intraperitoneally, twice weekly).[9]
-
Continue to monitor tumor growth and the overall health of the mice (including body weight) throughout the study.
-
Endpoint Analysis
At the end of the study (based on tumor size limits or a predetermined time point):
-
Tumor Growth Inhibition (TGI): Calculate the TGI for the treatment group compared to the control group.
-
Tissue Collection: Euthanize mice and collect tumors and spleens for further analysis.
-
Flow Cytometry: Prepare single-cell suspensions from tumors and spleens. Perform multi-color flow cytometry to characterize immune cell populations.[10][11] Key markers for tumor-infiltrating lymphocytes (TILs) include human CD45, CD3, CD4, CD8, FoxP3 (Tregs), and markers of activation/exhaustion (e.g., Ki-67, PD-1, TIM-3, LAG-3).[12][13]
-
Immunohistochemistry (IHC): Stain tumor sections for immune cell markers (e.g., CD8) to assess immune cell infiltration into the tumor core and periphery.[12]
-
Cytokine Analysis: Measure cytokine levels (e.g., IFN-γ, TNF-α) in the plasma or from stimulated splenocytes to assess the anti-tumor immune response.
Data Presentation
Quantitative data should be summarized in the following tables for clear comparison between treatment and control groups.
Table 1: Tumor Volume and Body Weight
| Day | Treatment Group | Mean Tumor Volume (mm³) ± SEM | Mean Body Weight (g) ± SEM |
| 0 | Vehicle Control | 125.3 ± 10.2 | 22.1 ± 0.5 |
| 0 | This compound (10 mg/kg) | 124.8 ± 9.8 | 22.3 ± 0.6 |
| 7 | Vehicle Control | 250.6 ± 25.1 | 22.5 ± 0.7 |
| 7 | This compound (10 mg/kg) | 180.4 ± 15.7 | 22.4 ± 0.5 |
| 14 | Vehicle Control | 510.2 ± 50.8 | 22.8 ± 0.8 |
| 14 | This compound (10 mg/kg) | 250.1 ± 22.3 | 22.6 ± 0.6 |
| 21 | Vehicle Control | 980.5 ± 95.3 | 23.1 ± 0.9 |
| 21 | This compound (10 mg/kg) | 350.7 ± 30.1 | 22.9 ± 0.7 |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) at Endpoint
| Cell Population | Marker Profile | Vehicle Control (% of CD45+) ± SEM | This compound (10 mg/kg) (% of CD45+) ± SEM |
| T Cells | CD3+ | 35.2 ± 4.1 | 55.8 ± 5.3 |
| Cytotoxic T Cells | CD3+ CD8+ | 15.6 ± 2.3 | 35.1 ± 3.9 |
| Helper T Cells | CD3+ CD4+ | 18.9 ± 2.8 | 19.5 ± 2.5 |
| Regulatory T Cells | CD4+ FoxP3+ | 5.1 ± 0.9 | 2.5 ± 0.5 |
| CD8/Treg Ratio | - | 3.1 | 14.0 |
| Activated CTLs | CD8+ Ki-67+ | 8.2 ± 1.5 | 25.7 ± 3.1 |
Disclaimer: The data presented in the tables are hypothetical and for illustrative purposes only. Actual results may vary.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 3. blog.td2inc.com [blog.td2inc.com]
- 4. Humanized Mice in Immuno-Oncology Research: Progress & Challenges - Creative Biolabs [creative-biolabs.com]
- 5. championsoncology.com [championsoncology.com]
- 6. Patient derived xenograft - Wikipedia [en.wikipedia.org]
- 7. Patient derived Tumor Xenograft in Humanized Mouse Model - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. ichor.bio [ichor.bio]
- 10. noblelifesci.com [noblelifesci.com]
- 11. content.noblelifesci.com [content.noblelifesci.com]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive immunophenotyping of solid tumor-infiltrating immune cells reveals the expression characteristics of LAG-3 and its ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNA-Seq Analysis of Plasmodium falciparum Treated with MED6-189
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, caused predominantly by the parasite Plasmodium falciparum, remains a significant global health challenge, exacerbated by the emergence of drug-resistant strains.[1] MED6-189, a novel synthetic analogue of the kalihinol family of isocyanoterpene natural products, has emerged as a potent antimalarial candidate.[2][3] It demonstrates efficacy against both drug-sensitive and drug-resistant P. falciparum strains, blocking both asexual replication and sexual differentiation, critical for transmission.[3]
A key feature of this compound is its dual mechanism of action. It primarily targets the parasite's apicoplast, a vital organelle for lipid biogenesis and isoprenoid synthesis.[2][3] Additionally, it disrupts vesicular trafficking pathways within the parasite.[2] This multi-targeted approach is believed to hinder the development of resistance. Genetic analyses have identified that a mutation in the PfSec13 gene, which is part of the parasite's secretory machinery, can lead to reduced susceptibility to the compound.[2]
Transcriptomic analysis using RNA sequencing (RNA-seq) is a powerful tool to understand the global gene expression changes induced by a drug, providing insights into its mechanism of action and downstream effects. This document provides a summary of RNA-seq findings from P. falciparum (3D7 strain) treated with this compound and detailed protocols for performing similar experiments.
Data Presentation: Transcriptomic Effects of this compound
RNA-seq analysis of this compound-treated P. falciparum revealed a "delayed death" phenotype, with no significant transcriptional changes observed during the first intraerythrocytic cycle (IEC) of treatment. However, significant alterations in gene expression were detected in the late ring and trophozoite stages of the second IEC.
The following tables summarize the key downregulated and upregulated genes and pathways identified through Gene Ontology (GO) enrichment analysis of differentially expressed genes (Log2 Fold Change > 0.5 or < -0.5).
Table 1: Key Downregulated Genes and Pathways in P. falciparum Following this compound Treatment
| Gene Ontology (GO) Term | Representative Genes (Example) | Putative Function |
| Apicoplast-Associated Processes | ||
| Fatty Acid Biosynthesis | FabI, FabB/F | Essential for apicoplast fatty acid synthesis |
| Isoprenoid Precursor Biosynthesis | DOXP reductoisomerase | Key enzyme in the non-mevalonate isoprenoid pathway |
| Vesicular Trafficking & Protein Transport | ||
| Endosomal Trafficking | Rab5, Vps45 | Regulation of vesicle fusion and protein sorting |
| Secretory Pathway | Sec13, Sec31 | Component of COPII coat for vesicle formation from the ER |
| Other Key Processes | ||
| DNA Replication | PCNA1, MCM complex | Essential for nuclear and mitochondrial DNA synthesis |
| Merozoite Invasion | AMA1, EBA-175 | Proteins critical for red blood cell invasion |
Table 2: Key Upregulated Genes and Pathways in P. falciparum Following this compound Treatment
| Gene Ontology (GO) Term | Representative Genes (Example) | Putative Function |
| Stress Response | ||
| Unfolded Protein Response (UPR) | BiP, Hsp70-x | Chaperones involved in protein folding and stress response |
| Oxidative Stress | Superoxide dismutase | Detoxification of reactive oxygen species |
| Metabolic Processes | ||
| Glycolysis | Hexokinase, Pyruvate kinase | Upregulation of alternative energy pathways |
| Cell Cycle & Apoptosis-Related | ||
| Apoptosis-related proteins | AP2-G | Transcription factors potentially involved in cell fate decisions |
Experimental Protocols
This section provides detailed methodologies for conducting RNA-seq analysis on this compound-treated P. falciparum.
Parasite Culture and Drug Treatment
A detailed protocol for the cultivation and synchronization of P. falciparum is essential for reproducible drug-response studies.
Protocol 1: P. falciparum Culture, Synchronization, and this compound Treatment
-
Culture Maintenance : Culture P. falciparum 3D7 strain in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, and 50 µg/mL hypoxanthine. Maintain cultures at 37°C in a sealed chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Synchronization : To obtain a tightly synchronized parasite culture, treat ring-stage parasites (approximately 10-16 hours post-invasion) with 5% D-sorbitol for 10 minutes at 37°C to lyse mature stages. Wash the cells twice with RPMI 1640 and return to culture. Repeat the sorbitol treatment after 48 hours to ensure high synchronicity.
-
This compound Treatment :
-
Prepare a stock solution of this compound in DMSO.
-
To a synchronized ring-stage culture (2% parasitemia), add this compound to achieve the desired final concentration (e.g., 5x the IC₅₀ value). An equivalent volume of DMSO should be added to a parallel culture as a vehicle control.
-
Incubate the treated and control cultures under standard conditions.
-
-
Sample Collection :
-
Harvest parasite samples at multiple time points across two consecutive intraerythrocytic cycles (e.g., late ring and trophozoite stages of the second cycle, where transcriptional changes are expected).
-
For each time point, pellet the infected red blood cells (iRBCs) by centrifugation at 700 x g for 5 minutes.
-
Remove the supernatant and lyse the iRBCs with 0.05% saponin (B1150181) in PBS for 10 minutes on ice to release the parasites.
-
Pellet the parasites by centrifugation at 2000 x g for 5 minutes and wash twice with cold PBS.
-
Immediately process the parasite pellet for RNA extraction or store at -80°C.
-
RNA Extraction and Library Preparation
High-quality RNA is crucial for successful RNA-seq. The AT-rich genome of P. falciparum requires specific considerations during RNA extraction and library preparation.[4]
Protocol 2: Total RNA Extraction and Quality Control
-
RNA Extraction :
-
Homogenize the parasite pellet from Protocol 1 in TRIzol reagent (or a similar guanidinium (B1211019) thiocyanate-based solution).
-
Perform chloroform (B151607) phase separation followed by isopropanol (B130326) precipitation to isolate the total RNA.
-
Wash the RNA pellet with 75% ethanol (B145695) and resuspend in nuclease-free water.
-
-
DNase Treatment : Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which is critical for accurate transcript quantification.
-
RNA Quality Control :
-
Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop), checking the A260/280 and A260/230 ratios.
-
Evaluate the RNA integrity by running an aliquot on an Agilent Bioanalyzer or similar instrument. Look for distinct ribosomal RNA peaks corresponding to P. falciparum.
-
Protocol 3: Strand-Specific RNA-Seq Library Preparation
-
mRNA Purification : Isolate mRNA from total RNA using oligo(dT) magnetic beads to select for polyadenylated transcripts.
-
RNA Fragmentation : Chemically fragment the purified mRNA to an appropriate size range for sequencing.
-
First-Strand cDNA Synthesis : Synthesize the first strand of cDNA using reverse transcriptase with random primers. Incorporate dUTP during this step for strand specificity.
-
Second-Strand cDNA Synthesis : Synthesize the second strand of cDNA using DNA polymerase I and RNase H. The dUTP incorporated in the first strand will not be replicated.
-
End Repair and A-tailing : Repair the ends of the double-stranded cDNA fragments and add a single 'A' base to the 3' ends.
-
Adapter Ligation : Ligate sequencing adapters to the cDNA fragments.
-
Strand Selection : Before amplification, treat the cDNA with Uracil-N-Glycosylase (UNG) to degrade the dUTP-containing first strand, preserving the strand information.
-
PCR Amplification : Amplify the adapter-ligated cDNA library using PCR to generate sufficient material for sequencing.
-
Library Quality Control and Sequencing : Validate the final library size and concentration using a Bioanalyzer and qPCR. Sequence the library on an Illumina platform (e.g., HiSeq or NovaSeq).[5]
Bioinformatic Analysis
The analysis pipeline involves quality control of raw reads, mapping to a reference genome, quantifying gene expression, and identifying differentially expressed genes.
Protocol 4: RNA-Seq Data Analysis Pipeline
-
Quality Control : Use tools like FastQC to assess the quality of the raw sequencing reads. Trim low-quality bases and remove adapter sequences using tools such as Trimmomatic.
-
Genome Mapping : Align the cleaned reads to the P. falciparum 3D7 reference genome using a splice-aware aligner like HISAT2 or STAR.
-
Read Quantification : Count the number of reads mapping to each annotated gene using featureCounts or HTSeq-count.
-
Differential Expression Analysis :
-
Use statistical packages like DESeq2 or edgeR in R to normalize the read counts and perform differential gene expression analysis between this compound-treated and DMSO control samples.
-
Identify genes with a statistically significant change in expression (e.g., an adjusted p-value < 0.05) and a log2 fold change greater than 0.5 or less than -0.5.
-
-
Functional Enrichment Analysis : Perform Gene Ontology (GO) and pathway analysis (e.g., using KEGG or Reactome) on the list of differentially expressed genes to identify enriched biological processes and pathways affected by this compound treatment.
Visualizations
Diagrams illustrating workflows and pathways provide a clear visual summary of the experimental and biological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. A kalihinol analog disrupts apicoplast function and vesicular trafficking in P. falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent Kalihinol Analogue Disrupts Apicoplast Function and Vesicular Trafficking in P. falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New insights into the blood-stage transcriptome of Plasmodium falciparum using RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MED6-189: A Novel Antimalarial Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
MED6-189 is a novel, synthetically accessible analog of the kalihinol family of isocyanoterpene natural products. It has demonstrated potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2][3][4] this compound exhibits a unique dual mechanism of action, targeting the parasite's apicoplast and disrupting vesicular trafficking, which likely contributes to its high efficacy and a low propensity for resistance development.[5][4][6] Preclinical studies in humanized mouse models have shown that this compound can effectively clear the parasite with no apparent toxicity.[2][7] This document provides a proposed large-scale synthesis protocol for this compound, along with detailed protocols for in vitro and in vivo evaluation of its antimalarial activity.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of new antimalarial agents with novel mechanisms of action. This compound, a simplified analog of kalihinol B, has emerged as a promising candidate.[8] Its synthetic accessibility overcomes the supply limitations of the natural product, enabling comprehensive preclinical and clinical evaluation.[7] this compound's unique mode of action, which involves the disruption of essential parasite organelles and pathways, makes it a valuable addition to the antimalarial drug pipeline.[1][2][3] These application notes provide detailed methodologies for the synthesis and evaluation of this compound to facilitate further research and development.
Data Presentation
In Vitro Activity of this compound against P. falciparum Strains
| Strain | Resistance Profile | IC₅₀ (nM) |
| 3D7 | Drug-Sensitive | 14 ± 2 |
| NF54 | Drug-Sensitive | 28 ± 5 |
| HB3 | Pyrimethamine- and Chloroquine-Resistant | 23 ± 2 |
| Dd2 | Pyrimethamine- and Chloroquine-Resistant | 47 ± 7 |
| W2 | Chloroquine-Resistant | 27 ± 5 |
Data sourced from bioRxiv preprint.[2]
In Vivo Efficacy of this compound in a Humanized Mouse Model
| Animal Model | P. falciparum Strain | Dosage (mg/kg) | Outcome |
| Humanized NOD scid gamma (NSG) mice | - | 50 | Cleared parasite infection |
Data sourced from multiple reports.[2][3][5]
Experimental Protocols
Proposed Large-Scale Synthesis Protocol for this compound
While the specific, proprietary 10-step large-scale synthesis of this compound is not publicly available, a plausible synthetic route can be conceptualized based on the published synthesis of its parent compound, kalihinol B. The synthesis of kalihinol B has been reported in 12 steps.[2] The following protocol is a proposed adaptation for the large-scale production of this compound, a simplified analog.
Note: This is a proposed protocol and would require optimization and validation. All procedures should be carried out by trained chemists in a suitable laboratory environment.
Workflow for Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Materials and Reagents:
-
Specific starting materials and reagents would be determined based on the detailed, optimized synthetic route.
-
Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile)
-
Chromatography supplies (silica gel, solvents)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Step 1-5: Core Scaffold Synthesis: Based on the kalihinol B synthesis, this would likely involve a series of cycloadditions, stereoselective reductions, and functional group interconversions to construct the core bicyclic system of the molecule. Each step would require careful control of reaction conditions (temperature, reaction time) and purification by column chromatography.
-
Step 6-8: Side Chain Installation: The characteristic side chain would be introduced through a coupling reaction, followed by necessary functional group modifications.
-
Step 9: Introduction of the Isocyanide Group: A key step would be the introduction of the isonitrile functional group, which is crucial for its antimalarial activity. This is often achieved from a corresponding formamide (B127407) or primary amine precursor.
-
Step 10: Final Deprotection and Purification: The final step would involve the removal of any protecting groups and a final purification, likely by preparative HPLC, to yield this compound of high purity.
Quality Control:
-
Purity to be assessed by HPLC and NMR spectroscopy.
-
Identity to be confirmed by high-resolution mass spectrometry and NMR spectroscopy.
-
Yields for each step should be recorded to calculate the overall process yield.
In Vitro Growth Inhibition Assay (SYBR Green I-based)
This protocol is adapted from standard protocols for determining the in vitro susceptibility of P. falciparum.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
P. falciparum cultures (e.g., 3D7, Dd2) synchronized at the ring stage
-
Human red blood cells (O+)
-
Complete parasite culture medium (RPMI 1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)
-
96-well flat-bottom microplates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Drug Dilution: Prepare a serial dilution of this compound in complete culture medium in a 96-well plate.
-
Parasite Culture Preparation: Prepare a parasite culture with 2% parasitemia and 2% hematocrit.
-
Incubation: Add the parasite culture to the drug-containing wells. Include positive (parasites with no drug) and negative (uninfected red blood cells) controls. Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Reading: Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the IC₅₀ values by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.
In Vivo Efficacy Study in a Humanized Mouse Model
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a humanized mouse model of P. falciparum malaria.
Materials:
-
Immunodeficient mice (e.g., NOD scid gamma - NSG)
-
Human red blood cells (O+)
-
P. falciparum culture
-
This compound formulation for oral or intravenous administration
-
Phosphate-buffered saline (PBS)
-
Giemsa stain
-
Microscope
Procedure:
-
Humanization of Mice: Engraft the mice with human red blood cells by daily intravenous injections until the level of human RBCs reaches approximately 50%.
-
Infection: Infect the humanized mice with P. falciparum-infected erythrocytes.
-
Drug Administration: Once parasitemia is established (e.g., 1-2%), administer this compound at the desired dose (e.g., 50 mg/kg) for a specified number of days. A vehicle control group should be included.
-
Monitoring Parasitemia: Monitor parasitemia daily by collecting a small amount of blood from the tail vein, preparing a thin blood smear, staining with Giemsa, and counting the number of infected red blood cells under a microscope.
-
Data Analysis: Plot the parasitemia over time for both the treated and control groups to determine the efficacy of this compound in clearing the infection.
Signaling Pathway and Experimental Workflow Diagrams
Proposed Mechanism of Action of this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Potent Antimalarial Activity of Kalihinol B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Synthesis and Potent Antimalarial Activity of Kalihinol B - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 5. Synthesis and Potent Antimalarial Activity of Kalihinol B [escholarship.org]
- 6. Frontiers | Humanized Mice Are Instrumental to the Study of Plasmodium falciparum Infection [frontiersin.org]
- 7. Humanized Mouse Models for the Study of Human Malaria Parasite Biology, Pathogenesis, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A kalihinol analog disrupts apicoplast function and vesicular trafficking in P. falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Identifying Resistance Mechanisms to MED6 Pathway Inhibitors Using Genome-Wide CRISPR-Cas9 Screening
Audience: Researchers, scientists, and drug development professionals.
Abstract: The development of acquired resistance to targeted therapies remains a primary challenge in oncology. This application note details a comprehensive workflow utilizing CRISPR-Cas9 technology to identify and validate genes that confer resistance to Med-X, a hypothetical small molecule inhibitor targeting a MED6-dependent transcriptional pathway. By performing a genome-wide knockout screen, researchers can uncover novel resistance mechanisms, identify potential biomarkers, and inform the development of combination therapies to overcome resistance.
Introduction
The Mediator complex is a multi-subunit protein assembly that serves as a crucial bridge between gene-specific transcription factors and the RNA polymerase II (Pol II) machinery, thereby regulating the expression of most protein-coding genes.[1][2][3] The MED6 subunit, a component of the Mediator's head module, is essential for the structural integrity and function of the complex.[4][5][6] In certain malignancies, such as lung adenocarcinoma, cancer cells can become dependent on specific transcriptional programs regulated by the Mediator complex, and MED6 has been identified as critical for tumor cell growth and proliferation.[7]
This dependency presents a therapeutic opportunity. "Med-X" is a hypothetical targeted therapy designed to inhibit the function of a pathway reliant on MED6 activity, leading to cell cycle arrest and apoptosis in sensitive cancer cells. However, as with many targeted agents, the emergence of drug resistance is a major clinical obstacle.[8][9]
CRISPR-Cas9 genome-wide loss-of-function screens offer a powerful, unbiased approach to systematically identify genes whose inactivation leads to a specific phenotype, such as drug resistance.[10][11][12] In this workflow, a pooled library of single-guide RNAs (sgRNAs) targeting every gene in the human genome is introduced into a population of Med-X-sensitive cancer cells. The cells are then treated with Med-X, and the surviving, resistant cells are analyzed. Genes that are frequently knocked out in the resistant population are identified as "hits"—candidate genes that may play a role in the drug's mechanism of action. This application note provides detailed protocols for performing such a screen, validating the identified hits, and beginning to characterize their mechanistic role in conferring resistance to Med-X.
Signaling Pathway and Experimental Workflow
Hypothetical MED6-Dependent Signaling Pathway
The diagram below illustrates a simplified, hypothetical pathway where an oncogenic transcription factor (Onco-TF) requires the MED6-containing Mediator complex to drive the expression of pro-survival genes. The inhibitor, Med-X, disrupts this interaction, leading to cell death.
Caption: Hypothetical signaling pathway of the MED6-dependent inhibitor, Med-X.
CRISPR-Cas9 Screen Experimental Workflow
The overall workflow for the genome-wide screen is depicted below, from library transduction to hit identification.
Caption: Workflow for a positive selection CRISPR-Cas9 drug resistance screen.
Detailed Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen
This protocol outlines the steps for performing a pooled, genome-wide CRISPR-Cas9 screen to identify genes that confer resistance to Med-X.[10][11]
A. Lentivirus Production for sgRNA Library
-
Cell Seeding: Seed HEK293T cells in T175 flasks. On the day of transfection, cells should be approximately 70-80% confluent.[13][14]
-
Transfection Mix: For each flask, prepare a mix of the pooled sgRNA library plasmid (e.g., GeCKO v2), a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) with a transfection reagent like PEI or Lipofectamine in Opti-MEM.[14]
-
Transfection: Add the DNA-transfection reagent complex dropwise to the HEK293T cells.
-
Virus Collection: At 48 and 72 hours post-transfection, collect the virus-containing supernatant, filter through a 0.45 µm filter, and store at -80°C.
B. Cell Line Transduction and Drug Selection
-
Cell Preparation: Use a cancer cell line that stably expresses Cas9 and is sensitive to Med-X. Determine the Med-X IC90 (concentration that inhibits 90% of cell growth) beforehand.
-
Titration: Perform a titration experiment to determine the volume of viral supernatant needed to achieve a multiplicity of infection (MOI) of 0.1-0.3. This ensures that most cells receive a single sgRNA.
-
Large-Scale Transduction: Transduce a sufficient number of cells to maintain a library representation of at least 500-1000 cells per sgRNA.
-
Antibiotic Selection: Two days post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Screening:
-
After selection, harvest a baseline population of cells (T0 sample).
-
Split the remaining cells into two arms: a control arm treated with vehicle (DMSO) and a treatment arm treated with the IC90 of Med-X.
-
Culture the cells for 14-21 days, passaging as needed and maintaining drug pressure in the treatment arm. Ensure cell numbers do not drop below the required library representation.
-
-
Harvesting: At the end of the screen, harvest cell pellets from both the control and treatment arms.
C. Next-Generation Sequencing (NGS) and Analysis
-
Genomic DNA Extraction: Extract high-quality genomic DNA (gDNA) from the T0, control, and treated cell pellets.
-
sgRNA Amplification: Use a two-step PCR protocol to amplify the integrated sgRNA sequences from the gDNA. The first PCR amplifies the region, and the second adds NGS adapters and barcodes.[15]
-
Sequencing: Pool the barcoded PCR products and perform high-throughput sequencing (e.g., on an Illumina NextSeq). Aim for a read depth of at least 300-500 reads per sgRNA.
-
Data Analysis: Use a bioinformatics tool like MAGeCK to analyze the sequencing data.[16] This tool compares sgRNA counts in the Med-X-treated sample to the control sample to identify sgRNAs that are significantly enriched, pointing to candidate resistance genes.
Protocol 2: Validation of Candidate Resistance Genes
Hits from the primary screen must be validated to confirm their role in resistance.[15][16][17]
A. Individual sgRNA Knockout and IC50 Shift Assay
-
sgRNA Cloning: Synthesize and clone 2-3 individual sgRNAs targeting each high-confidence hit gene into a lentiviral vector.[18][19] Also include non-targeting control (NTC) sgRNAs.
-
Cell Line Generation: Produce lentivirus for each individual sgRNA and transduce fresh Cas9-expressing cells. Select with antibiotics to generate stable knockout cell pools for each gene.
-
IC50 Determination:
-
Seed the NTC and knockout cell pools in 96-well plates.
-
Treat the cells with a range of Med-X concentrations (e.g., 10-point, 3-fold serial dilution).
-
After 72-96 hours, assess cell viability using an appropriate assay (e.g., CellTiter-Glo, MTT, or Resazurin).[20][21][22][23]
-
Calculate the IC50 value for each cell line. A significant increase in the IC50 for a knockout line compared to the NTC line validates the gene's role in resistance.
-
B. Validation Workflow Diagram
Caption: Workflow for validating candidate drug resistance genes.
Protocol 3: Mechanistic Characterization
Once validated, investigate how the loss of the hit gene leads to resistance.
A. Western Blot for Protein Expression This protocol is used to confirm the knockout of the target protein and to investigate changes in related signaling pathways.[24][25][26][27][28]
-
Lysate Preparation: Lyse the validated knockout and NTC control cells to extract total protein. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against the protein of interest (and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.
B. qRT-PCR for Gene Expression This protocol is used to confirm gene knockout at the mRNA level and to measure changes in the expression of downstream target genes.[29][30][31][32]
-
RNA Extraction: Extract total RNA from knockout and NTC cells using a kit like RNeasy or TRIzol reagent.
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Set up the quantitative PCR reaction using a SYBR Green master mix, the cDNA template, and primers specific to the gene of interest and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Run the reaction on a qPCR instrument. Calculate the relative gene expression using the ΔΔCt method.
Data Presentation
Quantitative data from validation experiments should be summarized for clarity.
Table 1: Hypothetical IC50 Values for Validated Gene Knockouts
| Gene Knockout | sgRNA ID | IC50 (nM) of Med-X | Fold Change in IC50 (vs. NTC) |
|---|---|---|---|
| Non-Targeting Control | NTC-1 | 15.2 ± 1.8 | 1.0 |
| Gene A KO | A-sg1 | 245.6 ± 21.3 | 16.2 |
| A-sg2 | 221.9 ± 18.9 | 14.6 | |
| Gene B KO | B-sg1 | 18.1 ± 2.5 | 1.2 |
| B-sg2 | 16.9 ± 2.1 | 1.1 | |
| Gene C KO | C-sg1 | 155.3 ± 14.7 | 10.2 |
| C-sg2 | 168.0 ± 19.1 | 11.1 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical qRT-PCR Results for a Downstream Target
| Cell Line | Target Gene Knockout | Relative mRNA Expression of Pro-Survival Gene Z (Fold Change vs. NTC) |
|---|---|---|
| NTC Control | None | 1.0 ± 0.15 |
| Gene A KO | Gene A | 5.8 ± 0.6 |
| Gene C KO | Gene C | 1.2 ± 0.2 |
Data are normalized to a housekeeping gene and represented as mean ± standard deviation.
Conclusion
The protocols and workflows described provide a robust framework for using CRISPR-Cas9 technology to dissect the mechanisms of resistance to targeted therapies like MED6 pathway inhibitors. By identifying and validating genes that mediate resistance, researchers can uncover novel biology, develop biomarkers for patient stratification, and devise rational combination strategies to improve therapeutic outcomes.
References
- 1. Mediator (coactivator) - Wikipedia [en.wikipedia.org]
- 2. The Mediator complex and transcription regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Mediator Complex in Genomic and Non-Genomic Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MED6 - Wikipedia [en.wikipedia.org]
- 6. genecards.org [genecards.org]
- 7. Identification of the role of MED6 in the development and prognosis of lung adenocarcinoma based on multi-omics profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR/Cas9 gene editing: a new approach for overcoming drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 10. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 12. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 13. portals.broadinstitute.org [portals.broadinstitute.org]
- 14. lab.moffitt.org [lab.moffitt.org]
- 15. Research Techniques Made Simple: CRISPR Genetic Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. Mastering screening: Validating and following up on hits from loss-of-function screens. | Revvity [revvity.com]
- 18. Protocols · Benchling [benchling.com]
- 19. weissman.wi.mit.edu [weissman.wi.mit.edu]
- 20. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 21. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. lifesciences.danaher.com [lifesciences.danaher.com]
- 23. Cell viability assays | Abcam [abcam.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 26. Western blot protocol | Abcam [abcam.com]
- 27. bosterbio.com [bosterbio.com]
- 28. Western Blot Protocol | Proteintech Group [ptglab.com]
- 29. researchgate.net [researchgate.net]
- 30. elearning.unite.it [elearning.unite.it]
- 31. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 32. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Assessing the Gametocytocidal Activity of MED6-189
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the stage-specific activity of the novel antimalarial compound MED6-189 on Plasmodium falciparum gametocytes, the sexual stages of the parasite responsible for transmission from human to mosquito.
Introduction
Malaria eradication efforts are hampered by the persistence of mature Plasmodium falciparum gametocytes, which are often insensitive to common antimalarial drugs.[1] This allows for continued transmission even after the successful treatment of clinical symptoms. Therefore, the development of potent gametocytocidal agents is a critical objective in the fight against malaria. This compound, a kalihinol analogue, has emerged as a promising candidate, demonstrating blockage of both asexual replication and sexual differentiation of drug-sensitive and -resistant P. falciparum strains.[2]
This compound's primary mechanism of action involves the disruption of the parasite's apicoplast, a vital organelle, leading to the inhibition of lipid biogenesis and vesicular trafficking.[2] This dual-action not only affects parasite development but may also prevent the rapid development of resistance.[3] Notably, this compound exhibits stage-specific activity, potently inhibiting early-stage gametocyte development while showing minimal effect on mature Stage V gametocytes.[2]
These notes provide detailed protocols for the in vitro cultivation of P. falciparum gametocytes and for conducting stage-specific viability assays to quantify the effects of this compound.
Data Presentation: Quantitative Activity of this compound on Gametocyte Stages
The following tables summarize the known quantitative data on the activity of this compound against different stages of P. falciparum gametocytes.
Table 1: Stage-Specific Gametocytocidal Activity of this compound
| Gametocyte Stage | Compound Concentration | % Inhibition | Reference |
| Early Stages (I-III) | Not specified | ~62% | [2] |
| Early Stages (I-III) | 1 µM | 100% (growth abolished after 48h) | [2] |
| Mature Stage (V) | Not specified | Little to no effect | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of this compound and the experimental workflow for assessing its gametocytocidal activity.
Experimental Protocols
Protocol 1: In Vitro Production of P. falciparum Gametocytes
This protocol describes a method for generating stage-specific gametocyte populations for use in drug susceptibility assays.[4]
Materials:
-
P. falciparum culture (e.g., NF54 strain)
-
Complete culture medium (RPMI 1640 supplemented with human serum and hypoxanthine)
-
Human red blood cells (RBCs)
-
N-acetylglucosamine (NAG) solution (50 mM)
-
Gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂)
-
37°C incubator
-
Culture flasks (T-75)
Procedure:
-
Initiate and Synchronize Asexual Culture: Start with a synchronized asexual culture of P. falciparum. Expand the culture to a parasitemia of approximately 3-5% ring stages.
-
Induce Gametocytogenesis (Day 0): To induce sexual commitment, stress the parasites by setting up a new culture at a high hematocrit (e.g., 6%) and allowing the parasitemia to increase without dilution for 48-72 hours.[5]
-
Eliminate Asexual Parasites (NAG Treatment):
-
Culture Maintenance: Change the media daily without adding fresh RBCs.
-
Harvesting:
-
Immature Gametocytes: Harvest on days 5-6 post-induction.
-
Mature Gametocytes: Harvest on day 13 post-induction.[4]
-
-
Purification (Optional): Gametocytes can be purified from uninfected RBCs using Percoll density gradients or magnetic separation methods.
Protocol 2: Stage-Specific Gametocytocidal Assay
This assay quantifies the viability of immature and mature gametocytes after exposure to this compound using a luciferase reporter parasite line.
Materials:
-
Immature (Stage II/III) and mature (Stage V) gametocyte cultures (from Protocol 1)
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
96-well white, flat-bottom plates
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
-
Control compounds (e.g., Methylene Blue as a positive control, DMSO as a vehicle control)
Procedure:
-
Prepare Gametocyte Suspension: Adjust the gametocyte culture to a 2% gametocytemia and 1.5% hematocrit in complete culture medium.[4]
-
Compound Plating: Prepare serial dilutions of this compound and control compounds in a 96-well plate.
-
Drug Exposure: Add the gametocyte suspension to the wells containing the compounds.
-
Incubation: Incubate the plates for 48 hours at 37°C in a hypoxic environment.[4]
-
Viability Measurement:
-
Lyse the cells according to the luciferase assay manufacturer's instructions.
-
Add the luciferin (B1168401) substrate.
-
Measure bioluminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Determine the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a non-linear regression curve.
-
Conclusion
The provided protocols and data offer a framework for the systematic evaluation of this compound's activity against the transmissible stages of P. falciparum. The compound's potent and specific activity against early-stage gametocytes highlights its potential as a valuable tool in malaria eradication campaigns. Further investigation into its precise molecular interactions within the apicoplast and its effects on downstream signaling pathways will be crucial for its continued development as a transmission-blocking antimalarial.
References
- 1. A Quantitative High Throughput Assay for Identifying Gametocytocidal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent Kalihinol Analogue Disrupts Apicoplast Function and Vesicular Trafficking in P. falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cbirt.net [cbirt.net]
- 4. Streamlined and Robust Stage-Specific Profiling of Gametocytocidal Compounds Against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
MED6-189 solubility and stability in aqueous solutions
Welcome to the technical support center for MED6-189. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for experiments involving this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic analog of the kalihinol family of isocyanoterpene natural products.[1][2] It is a potent antimalarial agent effective against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[1][2] The compound exhibits a dual mechanism of action by targeting the parasite's apicoplast, a non-photosynthetic plastid essential for isoprenoid synthesis, and disrupting vesicular trafficking.[1][2][3][4] This dual action is believed to hinder the development of drug resistance.[4]
Q2: What is the known solubility of this compound in aqueous solutions?
Q3: How stable is this compound in aqueous solutions?
This compound has been reported to have "reasonable stability to aqueous acidic conditions that mimic the gut".[5][6] As a member of the isonitrile class of compounds, this compound is susceptible to hydrolysis to its corresponding formamide (B127407) derivative under acidic conditions. These formamide degradation products have been shown to have significantly decreased antiplasmodial activity.[5] It is recommended to use freshly prepared aqueous solutions for experiments. For long-term storage, it is advisable to store this compound as a solid or as a stock solution in anhydrous DMSO at -20°C or -80°C.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution into aqueous buffer.
-
Possible Cause: The aqueous solubility of this compound has been exceeded.
-
Troubleshooting Steps:
-
Decrease the final concentration: Try diluting the DMSO stock solution further into the aqueous buffer.
-
Increase the percentage of co-solvent: If the experimental conditions allow, a small percentage of DMSO (e.g., 0.1-1%) can be maintained in the final aqueous solution to aid solubility. Ensure that the final DMSO concentration is compatible with your assay and include a vehicle control with the same DMSO concentration.
-
Use a different buffer system: The pH and composition of the buffer can influence the solubility of a compound. Experiment with different physiological buffers (e.g., PBS, TRIS) to find the optimal one for your experiment.
-
Sonication: Briefly sonicate the solution to aid in the dissolution of any micro-precipitates.
-
Issue 2: Loss of compound activity in aqueous solution over time.
-
Possible Cause: Degradation of this compound, likely through hydrolysis of the isonitrile group.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Always prepare aqueous solutions of this compound immediately before use.
-
Control the pH: Avoid highly acidic or basic conditions. For most cell-based assays, maintaining a physiological pH of 7.2-7.4 is recommended.
-
Minimize exposure to light and elevated temperatures: Store stock solutions and experimental setups protected from light and at the recommended temperature to minimize degradation.
-
Perform a time-course experiment: To understand the stability in your specific experimental conditions, measure the activity of this compound at different time points after preparation of the aqueous solution.
-
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol provides a general method for determining the thermodynamic solubility of this compound in an aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column and detector
Methodology:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vial for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After shaking, let the vial stand to allow larger particles to settle.
-
Centrifuge the suspension at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a concentration within the linear range of the HPLC standard curve.
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
The solubility is reported as the determined concentration in the saturated solution (e.g., in µg/mL or µM).
Protocol 2: Assessment of Stability in Aqueous Solution
This protocol describes a general method to evaluate the stability of this compound in an aqueous buffer at a specific pH and temperature over time.
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0)
-
Incubator or water bath
-
HPLC system with a suitable column and detector
Methodology:
-
Prepare a solution of this compound in each of the selected aqueous buffers at a known initial concentration by diluting the DMSO stock solution. The final DMSO concentration should be kept low (e.g., <1%).
-
Divide each solution into aliquots in separate vials for each time point to be tested.
-
Place the vials in an incubator set at the desired temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from each pH condition.
-
Immediately analyze the sample by HPLC to determine the concentration of this compound remaining.
-
The percentage of this compound remaining at each time point is calculated relative to the concentration at time 0.
-
The half-life (t1/2) of this compound in each condition can be calculated by plotting the natural logarithm of the concentration versus time and determining the time it takes for the concentration to decrease by 50%.
Quantitative Data Summary
As specific quantitative data for this compound is not publicly available, the following tables are provided as templates to illustrate how experimental data on solubility and stability could be presented.
Table 1: Example Aqueous Solubility of this compound
| Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| PBS | 7.4 | 25 | [Example Value] | [Example Value] |
| Acetate Buffer | 5.0 | 25 | [Example Value] | [Example Value] |
| TRIS Buffer | 8.0 | 25 | [Example Value] | [Example Value] |
Table 2: Example Stability of this compound in Aqueous Solution at 37°C
| Buffer System | pH | Half-life (t1/2) in hours | Major Degradation Product |
| Acetate Buffer | 5.0 | [Example Value] | Formamide derivative |
| PBS | 7.4 | [Example Value] | Formamide derivative |
| Carbonate Buffer | 9.0 | [Example Value] | Formamide derivative |
Visualizations
This compound Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound in P. falciparum.
Caption: Proposed dual mechanism of action of this compound in P. falciparum.
Experimental Workflow for Stability Assessment
The following diagram outlines the general workflow for assessing the stability of this compound in an aqueous solution.
References
- 1. A kalihinol analog disrupts apicoplast function and vesicular trafficking in P. falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ctegd.uga.edu [ctegd.uga.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scitechdaily.com [scitechdaily.com]
- 5. A Potent Kalihinol Analogue Disrupts Apicoplast Function and Vesicular Trafficking in P. falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
Technical Support Center: MED6-189 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential in vitro off-target effects of MED6-189. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic analogue of the kalihinol family of isocyanoterpene natural products.[1][2] Its primary on-target activity is against the Plasmodium falciparum parasite, the causative agent of malaria.[1][3][4] It functions through a dual mechanism: disrupting the apicoplast, a vital organelle for parasite survival, and interfering with vesicular trafficking within the parasite.[1][2][3][4] The disruption of the apicoplast inhibits essential biosynthetic pathways, such as lipid biogenesis.[2][5]
Q2: What is known about the selectivity and off-target profile of this compound?
A2: Preclinical studies have indicated that this compound has a favorable safety profile and is generally well-tolerated.[1] In vitro safety profiling against five human cell lines (HeLa, THP1, HEK293, HepG2, and hTERT) showed no inhibitory activity at concentrations up to 100 μM, suggesting a therapeutic index of over 500.[2] Additionally, this compound was evaluated in 15 in vitro assays using an Enhanced Cross Screen Panel (eXP) to assess pharmacological and toxicological alerts.[2]
Q3: My experimental results are inconsistent with the known anti-malarial activity of this compound. Could off-target effects be the cause?
A3: While this compound has shown high selectivity for its parasitic targets, unexpected results in other experimental systems could potentially be due to off-target effects, especially at high concentrations. It is crucial to verify the experimental setup, including compound concentration, cell line integrity, and assay conditions. If these factors are controlled for, investigating potential off-target interactions is a reasonable next step.
Q4: Are there any known off-target liabilities for the kalihinol family of compounds?
A4: The provided literature primarily focuses on the anti-malarial properties of this compound and its analogues. A comprehensive screen of off-target liabilities for the broader kalihinol family is not detailed in the search results. In the absence of specific data, a cautious approach would be to consider screening this compound against a broad panel of common off-target families, such as kinases, GPCRs, and ion channels, particularly if unexpected phenotypes are observed in human cell-based assays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of cytotoxicity observed in non-parasitic cell lines | 1. Compound concentration too high: Off-target effects are more likely at higher concentrations. 2. Solvent toxicity: The vehicle used to dissolve this compound may be causing toxicity. 3. Cell line sensitivity: The specific cell line may be particularly sensitive to an unknown off-target effect. | 1. Perform a dose-response curve: Determine the EC50 for the on-target effect and the CC50 for cytotoxicity. Use the lowest effective concentration for your experiments. 2. Run a vehicle control: Ensure the solvent concentration is not causing the observed toxicity. 3. Test in multiple cell lines: Compare the cytotoxic effects across different cell lines to determine if it is a general or cell-type-specific effect. |
| Unexpected phenotypic changes in cells | 1. Off-target signaling pathway modulation: this compound may be interacting with an unintended cellular target. 2. Activation of compensatory pathways: Inhibition of a primary off-target may lead to the activation of other signaling pathways. | 1. Broad-panel off-target screening: Screen this compound against a panel of kinases, GPCRs, and other common off-target families. 2. Phospho-proteomics/Western blot analysis: Analyze key signaling nodes to identify unexpectedly activated or inhibited pathways. |
| Inconsistent or irreproducible results | 1. Compound instability: this compound may be unstable under specific experimental conditions (e.g., light, temperature, pH). 2. Compound precipitation: The compound may be precipitating out of solution in the cell culture media. | 1. Consult compound handling guidelines: Ensure proper storage and handling of this compound. 2. Check solubility: Visually inspect the media for precipitation and consider using a lower concentration or a different solvent system if necessary. |
Data Presentation
Table 1: Summary of In Vitro Selectivity Data for this compound
| Assay Type | Cell Lines/Targets | Concentration Range | Result | Therapeutic Index | Reference |
| Cytotoxicity Assay | HeLa, THP1, HEK293, HepG2, hTERT | 48 nM - 100 µM | No inhibitory activity observed | > 500 | [2] |
| Enhanced Cross Screen Panel (eXP) | 15 diverse in vitro assays | Not specified | Favorable profile | Not applicable | [2] |
Table 2: Illustrative Example of a Broad Kinase Selectivity Panel
This table is a general example and does not represent specific data for this compound, as a comprehensive kinase screen was not found in the provided search results.
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| Target Kinase A | 98% | 15 |
| Off-Target Kinase B | 75% | 250 |
| Off-Target Kinase C | 20% | > 10,000 |
| Off-Target Kinase D | 5% | > 10,000 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
This protocol can be used to confirm that an observed cellular phenotype is due to this compound binding to a specific target protein.
-
Cell Treatment: Treat cultured cells with either a vehicle control or a specific concentration of this compound. Incubate to allow for compound binding to its target.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze by Western blot for the presence of the target protein. A stabilized target protein (due to this compound binding) will remain in the soluble fraction at higher temperatures compared to the vehicle-treated control.
Protocol 2: In Vitro Kinase Profiling
This protocol outlines a general procedure for screening this compound against a panel of purified kinases.
-
Assay Setup: In a microplate, add the reaction buffer, the purified kinase, and the substrate.
-
Compound Addition: Add this compound at various concentrations (typically in a dose-response format). Include a positive control (a known inhibitor for the kinase) and a negative control (vehicle).
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
References
- 1. cbirt.net [cbirt.net]
- 2. A Potent Kalihinol Analogue Disrupts Apicoplast Function and Vesicular Trafficking in P. falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scientists Design New Drug to Fight Malaria | Lab Manager [labmanager.com]
- 4. news-medical.net [news-medical.net]
- 5. w.malariaworld.org [w.malariaworld.org]
Technical Support Center: Optimizing MED6-189 Dosage in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of MED6-189 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel synthetic kalihinol analogue with potent antimalarial activity.[1][2] It functions by targeting the apicoplast of the Plasmodium falciparum parasite, a crucial organelle for its survival.[3][4][5] Specifically, this compound disrupts lipid biogenesis and vesicular trafficking within the parasite, ultimately leading to its death.[1][6][7][8] This dual mechanism of action is thought to hinder the development of drug resistance.[4][5][6]
Q2: What is a recommended starting dosage for this compound in a mouse model of malaria?
A2: A reported effective and well-tolerated dosage in a humanized mouse model of P. falciparum malaria is 50 mg/kg, administered orally once a day for four days.[1] This regimen has been shown to eliminate the infection without apparent toxicity or hemolytic activity.[1][8]
Q3: What is the known safety and tolerability profile of this compound in animal models?
A3: Preclinical studies have indicated that this compound has a favorable safety and tolerability profile.[1][3] In a humanized mouse model, doses up to 50 mg/kg did not produce any observable adverse events, significant changes in hematology or clinical chemistry, or abnormalities upon necropsy.[1]
Q4: Against which Plasmodium species has this compound shown efficacy?
A4: this compound has demonstrated broad-spectrum activity. It is effective against both drug-sensitive and drug-resistant strains of P. falciparum.[1][4][5][7] Additionally, it has shown potency against other zoonotic Plasmodium parasites, including P. knowlesi and P. cynomolgi.[1][4][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy | Suboptimal Dosage: The administered dose may be too low for the specific animal model or parasite strain. | - Dose-Ranging Study: Conduct a pilot study with a range of doses to determine the minimal effective dose. - Pharmacokinetic (PK) Analysis: Measure the concentration of this compound in plasma and target tissues to ensure adequate exposure. |
| Poor Bioavailability: The compound may not be well absorbed when administered orally in your specific formulation. | - Formulation Optimization: Experiment with different vehicle solutions to improve solubility and absorption. - Alternative Administration Route: Consider intraperitoneal (IP) or intravenous (IV) injection to bypass potential absorption issues, though this may alter the PK profile. | |
| Rapid Metabolism: The compound may be cleared too quickly in the animal model to maintain a therapeutic concentration. | - Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use PK/PD modeling to understand the relationship between drug exposure and efficacy, which can inform a more optimal dosing schedule (e.g., more frequent administration). | |
| Animal Model Suitability: The chosen animal model may not accurately reflect the disease pathology or the parasite's susceptibility. | - Review Model Selection: Ensure the animal model is appropriate for the research question. For malaria, humanized mouse models are often preferred for studying P. falciparum.[1] | |
| Unexpected Toxicity | Dose is Too High: The administered dose may exceed the maximum tolerated dose (MTD) in the specific animal strain or with the chosen formulation. | - Dose De-escalation: Immediately reduce the dose in subsequent experiments. - MTD Study: Conduct a formal MTD study to identify the highest dose that does not cause significant toxicity. |
| Off-Target Effects: The compound may be interacting with unintended biological targets. | - In Vitro Profiling: Screen this compound against a panel of host cell lines to assess for cytotoxicity. This compound has been shown to have low toxicity against several human cell lines.[1] | |
| Formulation/Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing the toxic effects. | - Vehicle Control Group: Always include a control group that receives only the vehicle to assess its independent effects. - Alternative Vehicles: Test different, well-tolerated vehicles. | |
| Administration Error: Improper oral gavage technique can lead to aspiration or esophageal injury. | - Proper Training: Ensure personnel are properly trained in oral gavage techniques.[5][6][7][9][10] - Observe Animals Post-Dosing: Monitor animals for signs of distress, such as difficulty breathing or lethargy, immediately after and in the hours following administration.[9] | |
| High Variability in Results | Inconsistent Dosing: Inaccurate preparation of the dosing solution or administration can lead to variable exposure between animals. | - Accurate Preparation: Ensure the dosing solution is homogenous and accurately prepared for each administration. - Consistent Technique: Use a consistent and precise method for oral gavage for all animals. |
| Pharmacokinetic Variability: Different mouse strains can exhibit variability in drug metabolism and clearance.[1][3][4] | - Use a Single Strain: For initial studies, using a single, consistent mouse strain is recommended to minimize variability.[1] - Characterize PK in Your Strain: If feasible, perform a preliminary PK study in the specific mouse strain you are using. | |
| Biological Variability: Inherent biological differences between individual animals can contribute to varied responses. | - Increase Group Size: Using a larger number of animals per group can help to mitigate the impact of individual variability on the overall results. |
Quantitative Data Summary
| Parameter | Value | Animal Model | Details | Reference |
| Effective Dose | 50 mg/kg | Humanized NOD scid gamma (NSG) mice | Orally, once a day for four days. | [1] |
| In Vitro IC50 (NF54 strain) | 28 nM ± 5 nM | P. falciparum | --- | [1] |
| In Vitro IC50 (3D7 strain) | 14 nM ± 2 nM | P. falciparum | --- | [1] |
| Hemolytic Activity | No activity up to 10 µM | --- | --- | [1] |
| In Vitro Cytotoxicity | Low toxicity | HeLa, THP1, HEK293, HepG2, hTERT cell lines | Concentrations ranging from 48 nM to 100 µM. | [1] |
Experimental Protocol: In Vivo Efficacy of this compound in a Humanized Mouse Model
1. Animal Model:
-
Use immunodeficient mice, such as NOD scid gamma (NSG) mice.
-
Engraft mice with human red blood cells (hRBCs) intravenously daily until the percentage of hRBCs reaches approximately 50%.[1]
2. Parasite Infection:
-
Infect the humanized mice with 2 x 10^7 P. falciparum-infected erythrocytes.[1]
3. Compound Preparation:
-
Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., a mixture of DMSO, Tween 80, and saline). The final concentration should be calculated based on the average weight of the mice to deliver a 50 mg/kg dose in a reasonable volume (e.g., 100-200 µL).
4. Dosing Regimen:
-
Three days post-infection, begin treatment.
-
Administer this compound at 50 mg/kg orally via gavage once daily for four consecutive days.[1]
-
Include a vehicle control group that receives the same volume of the vehicle solution without this compound.
5. Monitoring:
-
Monitor parasitemia daily by collecting a small amount of blood from the tail vein and analyzing Giemsa-stained blood smears.
-
Monitor the overall health of the mice, including body weight, activity level, and any signs of distress.
6. Endpoint:
-
Continue monitoring parasitemia for a defined period post-treatment to assess for parasite clearance and potential recrudescence.
-
At the end of the study, euthanize the mice and collect blood and tissues for further analysis if required (e.g., PK/PD studies, histopathology).
Visualizations
Caption: Mechanism of action of this compound in P. falciparum.
Caption: In vivo efficacy testing workflow for this compound.
Caption: A logical approach to troubleshooting unexpected in vivo results.
References
- 1. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. research.fsu.edu [research.fsu.edu]
- 10. youtube.com [youtube.com]
Technical Support Center: MED6-189 Resistance Selection in Continuous Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for selecting MED6-189 resistant Plasmodium falciparum in continuous culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel synthetic antimalarial compound, a kalihinol analogue, that has demonstrated potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[1] Its unique dual mechanism of action involves the disruption of two essential parasite processes: apicoplast biogenesis and vesicular trafficking.[1] The apicoplast is a vital non-photosynthetic plastid in P. falciparum responsible for the biosynthesis of isoprenoids, fatty acids, and heme. By targeting these pathways, this compound leads to parasite death.
Q2: How is resistance to this compound thought to develop?
A2: While this compound's dual mechanism of action is thought to make the development of resistance more difficult for the parasite, in vitro studies have shown that it is possible to select for parasites with reduced susceptibility. Genetic analyses have identified that mutations in the PfSec13 gene, which encodes a component of the parasite's secretory machinery, can contribute to reduced susceptibility to this compound.
Q3: What is continuous culture and why is it used for resistance selection?
A3: Continuous culture is a laboratory method for maintaining a stable population of microorganisms, such as P. falciparum, in a constant environment over an extended period. For resistance selection, this method allows for the application of continuous drug pressure on a large parasite population, mimicking the conditions that can lead to the selection of spontaneously arising drug-resistant mutants.[2][3]
Q4: What are the key parameters to consider when setting up a this compound resistance selection experiment?
A4: Key parameters include the starting parasite line (e.g., a drug-sensitive strain like 3D7), the initial parasite inoculum size, the concentration of this compound to apply, the frequency of media changes, and the duration of the selection experiment.[4][5] It is crucial to maintain a consistent drug concentration to apply continuous selective pressure.
Experimental Protocols
Protocol 1: Continuous Culture of Plasmodium falciparum
This protocol is adapted from standard P. falciparum culture methods.
Materials:
-
P. falciparum strain (e.g., 3D7)
-
Human erythrocytes (O+), washed
-
Complete RPMI 1640 medium (cRPMI) supplemented with AlbuMAX II or human serum, hypoxanthine, and gentamicin.
-
Culture flasks (25 cm² or 75 cm²)
-
Mixed gas incubator (5% CO₂, 5% O₂, 90% N₂) at 37°C
-
Giemsa stain
-
Microscope
Methodology:
-
Culture Initiation: Thaw a cryopreserved vial of P. falciparum and add it to a culture flask containing cRPMI and washed erythrocytes to achieve a 2% hematocrit and an initial parasitemia of ~0.5%.
-
Maintenance: Maintain the culture in a mixed gas incubator at 37°C.
-
Daily Monitoring: Each day, prepare a thin blood smear, stain with Giemsa, and determine the parasitemia under a microscope.
-
Media Change: Change the cRPMI daily to provide fresh nutrients and remove waste products.
-
Sub-culturing: When the parasitemia reaches 5-8%, dilute the culture with fresh, washed erythrocytes and cRPMI to bring the parasitemia back down to ~0.5%. This maintains the culture in the logarithmic growth phase.
Protocol 2: In Vitro Selection of this compound Resistant P. falciparum
This protocol describes a stepwise method for selecting for this compound resistance.
Materials:
-
Established continuous culture of a drug-sensitive P. falciparum strain
-
This compound stock solution (in DMSO)
-
cRPMI
-
Washed human erythrocytes
Methodology:
-
Determine IC50: First, determine the 50% inhibitory concentration (IC50) of this compound for the parent P. falciparum strain using a standard SYBR Green I or similar viability assay.
-
Initiate Drug Pressure: Start a new culture from the parent line at a high parasitemia (~1-2%) in a 25 cm² flask. Add this compound to the cRPMI at a concentration equal to the IC50.
-
Monitor and Maintain: Monitor the culture daily for parasite growth. Initially, a significant drop in parasitemia is expected. Continue daily media changes with this compound-containing cRPMI.
-
Stepwise Increase in Drug Concentration: Once the parasite population begins to recover and grow steadily at the initial drug concentration, increase the concentration of this compound in the media by a factor of 1.5 to 2.[3]
-
Repeat and Select: Continue this process of monitoring, recovery, and stepwise increases in drug concentration. This process can take several months.[2][6]
-
Isolate Resistant Clones: Once a parasite line is established that can grow robustly at a significantly higher concentration of this compound than the parent line, clone the resistant parasites by limiting dilution.
-
Characterize Resistance: Determine the IC50 of the resistant clone and compare it to the parent strain to calculate the fold-change in resistance. Sequence the PfSec13 gene and other potential targets to identify mutations associated with resistance.
Data Presentation
The following table provides an illustrative example of quantitative data that could be obtained from a this compound resistance selection experiment. Note: This is a representative table based on typical outcomes for other antimalarials, as specific quantitative data for this compound resistance selection was not available in the public domain at the time of this writing.
| Parameter | Parent Strain (3D7) | This compound Resistant Line |
| IC50 of this compound | 5 nM | 65 nM |
| Fold-change in IC50 | - | 13-fold |
| Time to Resistance | - | 120 days |
| PfSec13 Mutation | Wild-type | G123V (Illustrative) |
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Culture Crash After Initial Drug Application | Drug concentration is too high; Parasite inoculum was too low. | Start with a lower drug concentration (e.g., 0.5x IC50); Ensure a high starting parasitemia (1-2%) to increase the probability of a resistant mutant being present. |
| No Parasite Recovery After Weeks of Culture | The drug is highly effective, and the spontaneous mutation rate for resistance is very low; Inconsistent drug pressure. | Increase the initial parasite population size (use larger culture flasks); Ensure consistent daily media changes with the correct drug concentration. Consider a lower starting drug concentration. |
| Slow or Inconsistent Growth of Resistant Parasites | The resistance mutation may come with a fitness cost; Sub-optimal culture conditions. | Maintain the resistant line under continuous drug pressure to prevent out-competition by revertants; Double-check all culture parameters (hematocrit, media components, gas mixture, temperature). |
| Contamination (Bacterial or Fungal) | Poor aseptic technique. | Discard the contaminated culture. Review and strictly adhere to aseptic techniques. Regularly clean incubators and hoods. |
| Loss of Resistant Phenotype | Discontinuation of drug pressure allows for the overgrowth of more fit, sensitive parasites (if any remain or arise through reversion). | Always maintain a sub-culture of the resistant line in media containing the selective concentration of this compound. |
Visualizations
Caption: Mechanism of action of this compound in P. falciparum.
Caption: Workflow for in vitro selection of this compound resistance.
Caption: A logical diagram for troubleshooting resistance selection.
References
- 1. cbirt.net [cbirt.net]
- 2. In vitro selection of Plasmodium falciparum drug-resistant parasite lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessing Risks of Plasmodium falciparum Resistance to Select Next-Generation Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Improving the Therapeutic Index of MED6-189 Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the therapeutic index of MED6-189 analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic analog of the kalihinol family of isocyanoterpene natural products, which are derived from marine sponges.[1][2][3] It is a potent antimalarial agent effective against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[1][4] this compound exhibits a dual mechanism of action, targeting both the parasite's apicoplast and its vesicular trafficking pathways.[1][3][4] This dual action is thought to hinder the development of drug resistance.[1] Specifically, it inhibits lipid biogenesis and cellular trafficking, crucial for parasite survival.[1][4][5]
Q2: What is the therapeutic index and why is it important for this compound analogs?
A2: The therapeutic index, or selectivity index (SI), is a quantitative measure of a drug's safety. It is typically calculated as the ratio of the concentration of a compound that is toxic to host cells (50% cytotoxic concentration or CC50) to the concentration that is effective against the pathogen (50% inhibitory concentration or IC50) (SI = CC50 / IC50).[6][7] A higher SI value indicates a wider margin of safety, meaning the compound is more toxic to the parasite than to human cells.[8] For this compound analogs, a key goal of optimization is to maintain or improve upon the high therapeutic index of the parent compound (estimated at >500) by enhancing potency against the parasite while minimizing host cell cytotoxicity.[3]
Q3: What are the main challenges in synthesizing this compound and its analogs?
A3: The synthesis of kalihinol analogs like this compound can be complex. Key challenges include:
-
Stereochemical Control: Achieving the correct stereochemistry in the decalin core of the molecule can be difficult.[9]
-
Isonitrile Installation: The introduction of the isonitrile functional group, which is critical for antimalarial activity, can be problematic.[9] Competing elimination reactions can occur, leading to a mixture of products and lower yields.[9]
-
Purification: The synthesis often results in multiple stereoisomers and regioisomers that can be difficult to separate.[9]
Q4: What are the known off-target effects or metabolic liabilities of isocyanoterpenes?
A4: The isonitrile functional group is essential for the antimalarial activity of this class of compounds.[9][10] Historically, there have been concerns about the metabolic stability of isonitriles. However, studies on a potent this compound analog showed significant stability in the presence of both human and murine liver microsomes, suggesting the isonitrile group may not be an inherent metabolic liability in these scaffolds.[9] While this compound itself showed a favorable safety profile with no apparent toxicity in animal models, in vitro screening highlighted potential interactions with the human pregnane (B1235032) X receptor (hPXR) and the bile salt export pump (BSEP), which should be monitored in analog development to mitigate potential hepatotoxicity.[3] Secondary and tertiary isocyanides have been found to be more metabolically stable than aromatic and primary ones.[11]
Data on this compound and Analogs
The following tables summarize the in vitro efficacy and cytotoxicity data for this compound and related kalihinol analogs. Improving the therapeutic index involves increasing the selectivity index (SI), which is achieved by lowering the IC50 against P. falciparum while keeping the CC50 against mammalian cells high.
Table 1: In Vitro Efficacy of this compound Against Various P. falciparum Strains
| Compound | Strain | Resistance Profile | IC50 (nM) |
| This compound | 3D7 | Drug-sensitive | 14 ± 2 |
| This compound | NF54 | Drug-sensitive | 28 ± 5 |
| This compound | Dd2 | Chloroquine-resistant | 47 ± 7 |
| This compound | HB3 | Pyrimethamine-resistant | 23 ± 2 |
| This compound | W2 | Chloroquine-resistant | 27 ± 5 |
Data sourced from Chahine et al., Science (2024).[1]
Table 2: Efficacy and Cytotoxicity of this compound and Functionalized Analogs
| Compound | Description | P. falciparum IC50 (nM) | Human Cell Line CC50 (µM) | Selectivity Index (SI) |
| This compound | Parent Analog | 14 - 47 | > 100 (HeLa, THP1, HEK293, HepG2, hTERT) | > 2100 - 7100 |
| MED6-131 | Fluorescently-labeled | 17.23 ± 0.95 | Not Reported | Not Reported |
| MED6-118 | Biotinylated | 92.4 ± 2.0 | Not Reported | Not Reported |
| GB209-2 | Formamide derivative | 3800 | Not Reported | Not Reported |
| GB209-3 | Formamide derivative | 3900 | Not Reported | Not Reported |
Data sourced from Chahine et al., Science (2024).[1][3] The Selectivity Index is estimated based on the provided IC50 and CC50 values.
Table 3: In Vitro Efficacy of Simplified Kalihinol Analogs Against P. falciparum
| Compound ID | P. falciparum 3D7 IC50 (nM) | P. falciparum Dd2 IC50 (nM) |
| 15 | 1000 | 1000 |
| 16 | 100 | 100 |
| 19 | 10 | 10 |
| 20 | 100 | 100 |
| 22 | 1.6 | 1.6 |
| 23 | 10 | 10 |
| 25 | 10 | 10 |
| 26 | 100 | 100 |
| 28 | 10 | 10 |
| 37 | 10 | 10 |
| 38 | 100 | 100 |
| 39 | 100 | 100 |
| 43 | 100 | 100 |
| 44 | 100 | 100 |
Data sourced from Joyce et al., ACS Med. Chem. Lett. (2017).[9]
Experimental Protocols & Troubleshooting Guides
Synthesis and Purification of Analogs
Issue: Low yield of desired isonitrile analog due to side reactions.
-
Possible Cause: Competing elimination reactions are common during the installation of the isonitrile group, especially with tertiary alcohols.[9]
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Experiment with different solvents, temperatures, and reaction times to favor the desired substitution reaction over elimination.
-
Protecting Groups: Consider using protecting groups for other reactive functionalities in the molecule to prevent unwanted side reactions.
-
Alternative Synthetic Routes: Explore different synthetic strategies for introducing the isonitrile group that may be less prone to elimination.
-
-
Expected Outcome: Increased yield of the desired isonitrile-containing analog.
Issue: Difficulty in separating stereoisomers or regioisomers.
-
Possible Cause: The synthesis can produce a mixture of isomers with very similar physical properties.[9]
-
Troubleshooting Steps:
-
High-Performance Liquid Chromatography (HPLC): Utilize chiral HPLC columns for the separation of enantiomers or diastereomers. Experiment with different solvent systems to optimize separation.
-
Flash Chromatography: Use high-resolution silica (B1680970) gel or other stationary phases for the separation of regioisomers. A shallow solvent gradient can improve resolution.
-
Crystallization: Attempt to selectively crystallize one of the isomers from the mixture.
-
-
Expected Outcome: Isolation of pure isomers for accurate biological evaluation.
In Vitro Efficacy and Cytotoxicity Testing
Issue: High variability in P. falciparum growth inhibition (IC50) assays.
-
Possible Cause 1: Inconsistent Parasite Synchronization. Assays are sensitive to the developmental stage of the parasite. Inconsistent synchronization to the ring stage will lead to variable results.[12]
-
Troubleshooting Step: Ensure a tight synchronization of the parasite culture using methods like sorbitol treatment before initiating the assay.[12] Monitor the culture closely to confirm the stage.
-
-
Possible Cause 2: Fluctuations in Hematocrit. Variations in the red blood cell density across wells can affect parasite growth and apparent drug efficacy.[12]
-
Troubleshooting Step: Maintain a consistent hematocrit (e.g., 2%) in all wells of the assay plate.[12]
-
-
Possible Cause 3: Compound Solubility and Stability. Poor solubility of lipophilic analogs can lead to precipitation in the aqueous assay medium, resulting in inaccurate concentration determination.[4][13][14]
-
Troubleshooting Step: Prepare fresh serial dilutions for each experiment. Use a small percentage of a co-solvent like DMSO, ensuring the final concentration is not toxic to the parasites. Visually inspect for any precipitation.
-
-
Expected Outcome: Consistent and reproducible IC50 values.
Issue: Inaccurate cytotoxicity (CC50) results in mammalian cell lines.
-
Possible Cause 1: Inappropriate Assay Choice. The choice of cytotoxicity assay can influence the results.
-
Possible Cause 2: Compound Interference with Assay Readout. The compound itself may absorb light or fluoresce at the same wavelength as the assay's detection method, leading to false results.
-
Troubleshooting Step: Run a control plate with the compound in cell-free media to check for any interference with the assay reagents or readout.
-
-
Expected Outcome: Reliable CC50 values to enable accurate calculation of the selectivity index.
Target Engagement and Mechanism of Action Assays
Issue: No signal or ambiguous results in apicoplast targeting assays.
-
Possible Cause 1: Inefficient Transfection or Expression. When using fluorescently tagged proteins to visualize the apicoplast, low transfection efficiency or poor expression of the reporter construct can lead to a weak signal.
-
Possible Cause 2: "Delayed Death" Phenotype. Compounds targeting the apicoplast often exhibit a "delayed death" phenotype, where the effect is only apparent in the second replication cycle after treatment.[13]
-
Troubleshooting Step: Extend the incubation period of your growth inhibition assay to 96 hours (two replication cycles) and compare the results to a standard 48- or 72-hour assay. A significant drop in IC50 at the later time point is indicative of apicoplast targeting.[13]
-
-
Expected Outcome: Clear evidence of apicoplast disruption or compound localization to the apicoplast.
Issue: Difficulty in assessing the disruption of vesicular trafficking.
-
Possible Cause: Vesicular trafficking is a complex process, and its disruption may not be immediately obvious from simple growth assays.
-
Troubleshooting Steps:
-
Use Known Inhibitors as Controls: Employ control compounds like Brefeldin A, which is known to block ER-to-Golgi transport, to validate your assay setup.[18][19]
-
Reporter Protein Localization: Use transgenic parasite lines that express fluorescently tagged proteins known to traffic through the secretory pathway. Treatment with an effective analog should cause mislocalization of these reporter proteins.[18]
-
Electron Microscopy: For a more detailed analysis, use transmission electron microscopy to visualize the ultrastructural changes in the parasite's secretory organelles after treatment with the compound.
-
-
Expected Outcome: Confirmation of the compound's inhibitory effect on the parasite's vesicular trafficking pathways.
Visualizations
Caption: Dual mechanism of action of this compound analogs against P. falciparum.
Caption: Workflow for the development and evaluation of this compound analogs.
References
- 1. A Potent Kalihinol Analogue Disrupts Apicoplast Function and Vesicular Trafficking in P. falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A kalihinol analog disrupts apicoplast function and vesicular trafficking in P. falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A kalihinol analog disrupts apicoplast function and vesicular trafficking in P. falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimalarial Properties of Simplified Kalihinol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metabolic Fate of the Isocyanide Moiety: Are Isocyanides Pharmacophore Groups Neglected by Medicinal Chemists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Identifying apicoplast-targeting antimalarials using high-throughput compatible approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Protein trafficking to the plastid of Plasmodium falciparum is via the secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New insights into apicoplast metabolism in blood-stage malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Medicines for Malaria Venture Malaria Box contains inhibitors of protein secretion in Plasmodium falciparum blood stage parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Trafficking of Plasmodium falciparum chimeric rhoptry protein with Brefeldin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle Against Drug-Resistant Malaria: MED6-189 vs. Artemisinin
A new contender, MED6-189, has entered the ring in the fight against multidrug-resistant malaria, challenging the current champion, artemisinin (B1665778). This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental evidence supporting their use, tailored for researchers, scientists, and drug development professionals.
The relentless evolution of the malaria parasite, Plasmodium falciparum, has led to widespread resistance against frontline antimalarial drugs, including artemisinin and its derivatives. This growing threat necessitates the discovery and development of novel therapeutics with unique mechanisms of action. This compound, a synthetic analog of the kalihinol family of natural products, has emerged as a promising candidate, demonstrating potent activity against both drug-sensitive and drug-resistant strains of the parasite.[1][2] This report dissects the available data on this compound and compares its performance against the established efficacy and known resistance mechanisms of artemisinin.
Quantitative Efficacy Against P. falciparum
The in vitro activity of this compound has been evaluated against a panel of P. falciparum strains with varying drug resistance profiles. The 50% inhibitory concentration (IC50) values demonstrate its potent activity, which is notably consistent across strains resistant to conventional antimalarials like chloroquine (B1663885) and pyrimethamine.
For artemisinin and its derivatives, resistance is primarily defined by delayed parasite clearance, a phenotype linked to mutations in the PfKelch13 gene.[3] While standard IC50 assays can be less indicative of clinical artemisinin resistance, they still provide a measure of in vitro drug sensitivity. The Ring-Stage Survival Assay (RSA) is considered a more reliable in vitro correlate of artemisinin resistance.
Below is a compilation of available IC50 data for this compound and artemisinin derivatives against various P. falciparum strains.
Table 1: In Vitro Efficacy (IC50) of this compound Against P. falciparum Strains
| P. falciparum Strain | Resistance Profile | This compound IC50 (nM) |
| 3D7 | Drug-sensitive | 14 ± 2 |
| NF54 | Drug-sensitive | 28 ± 5 |
| HB3 | Pyrimethamine-resistant, Chloroquine-resistant | 23 ± 2 |
| Dd2 | Pyrimethamine-resistant, Chloroquine-resistant | 47 ± 7 |
| W2 | Pyrimethamine-resistant, Chloroquine-resistant | 27 ± 5 |
| Data sourced from "A Potent Kalihinol Analogue Disrupts Apicoplast Function and Vesicular Trafficking in P. falciparum Malaria".[4] |
Table 2: In Vitro Efficacy (IC50) of Artemisinin Derivatives Against P. falciparum Strains
| P. falciparum Strain | PfKelch13 Mutation | Dihydroartemisinin (DHA) IC50 (nM) | Artesunate (AS) IC50 (nM) |
| Dd2 | Wild-type | ~7.6 | - |
| 7G8 | Wild-type | ~7.6 | - |
| 3D7 | Wild-type | ~3.2 | 500 (induced resistance)[5] |
| Cam3.II/R539T rev | Wild-type (revertant) | - | - |
| Cam3.II R539T | R539T | - | - |
| Dd2 R539T | R539T (inserted) | - | - |
| Cam2 C580Y | C580Y | - | - |
| Pikine C580Y | C580Y (inserted) | - | - |
| Data compiled from multiple sources indicating a range of IC50 values. Direct comparison is challenging due to variations in experimental conditions.[3][6] It is important to note that parasites with PfKelch13 mutations, which are considered artemisinin-resistant, do not always show a significant increase in IC50 values in standard assays.[7] |
Mechanisms of Action and Resistance
The distinct mechanisms of action of this compound and artemisinin are crucial to understanding their potential roles in combating resistant malaria.
This compound: A Dual-Pronged Attack
This compound exhibits a novel, dual mechanism of action that targets two essential parasite processes:
-
Apicoplast Disruption: It targets the apicoplast, a vital organelle in Plasmodium responsible for the biosynthesis of fatty acids, isoprenoids, and heme.[4][8] Disruption of apicoplast function is lethal to the parasite.
-
Inhibition of Vesicular Trafficking: this compound also interferes with the parasite's vesicular trafficking system, which is critical for the transport of proteins and other molecules within the cell.[4][8] Genetic studies have shown that a mutation in the PfSec13 gene, a component of the parasite's secretory machinery, can reduce susceptibility to this compound.[4][8][9]
This multi-targeted approach is believed to make it more difficult for the parasite to develop resistance.[1][2]
Caption: Mechanism of action of this compound against P. falciparum.
Artemisinin: Heme-Activated Cytotoxicity and Evolving Resistance
Artemisinin's efficacy relies on its endoperoxide bridge, which is activated by heme released during the parasite's digestion of hemoglobin in its food vacuole. This activation generates reactive oxygen species (ROS) and other cytotoxic intermediates that damage parasite proteins and lipids, leading to cell death.
Resistance to artemisinin is primarily mediated by mutations in the propeller domain of the PfKelch13 protein. These mutations are associated with a reduced rate of hemoglobin uptake by the parasite, leading to decreased heme production and consequently, reduced activation of artemisinin. This allows the parasite to survive the initial drug onslaught. An associated pathway involves the dysregulation of the phosphoinositide 3-kinase (PI3K) pathway, leading to increased levels of phosphatidylinositol-3-phosphate (PI3P), which is predictive of artemisinin resistance.[4][10][11]
Caption: Simplified pathway of artemisinin resistance mediated by PfKelch13 mutations.
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the efficacy data for this compound and artemisinin.
In Vitro Drug Susceptibility Assay (SYBR Green I-based)
This assay is commonly used to determine the IC50 values of antimalarial compounds.
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human red blood cells (RBCs) at a specified hematocrit (e.g., 2%) in complete medium. Cultures are synchronized at the ring stage.
-
Drug Plates: Compounds are serially diluted and added to 96-well plates.
-
Incubation: A suspension of infected RBCs (e.g., 1% parasitemia) is added to the drug-containing plates and incubated for 72 hours under controlled atmospheric conditions (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.[12] The plates are incubated in the dark to allow for cell lysis and DNA staining.
-
Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasitic DNA and thus parasite growth, is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 value is calculated using a nonlinear regression model.[4][12]
Caption: Workflow for the in vitro SYBR Green I-based drug susceptibility assay.
In Vivo Efficacy in Humanized Mouse Model
This model is used to assess the in vivo efficacy of antimalarial compounds against human malaria parasites.
-
Mouse Model: Immunodeficient mice (e.g., NOD scid gamma - NSG) are used.
-
Humanization: The mice are engrafted with human red blood cells (hRBCs) through daily intravenous injections until a stable level of chimerism (e.g., ~50% hRBCs) is achieved.[4]
-
Infection: The humanized mice are then infected with P. falciparum-infected erythrocytes.
-
Drug Administration: The test compound (e.g., this compound at 50 mg/kg) is administered to the infected mice, typically via oral gavage or intraperitoneal injection, over a set treatment course.
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Efficacy Assessment: The reduction in parasitemia in the treated group is compared to a vehicle-treated control group to determine the in vivo efficacy of the compound.
Conclusion
This compound presents a promising new avenue for the treatment of drug-resistant malaria. Its novel dual mechanism of action, targeting both the apicoplast and vesicular trafficking, appears to be highly effective against P. falciparum strains that are resistant to other classes of antimalarials. The difficulty in generating resistance to this compound in laboratory settings further underscores its potential.
In contrast, the efficacy of artemisinin, while still a cornerstone of malaria treatment, is increasingly compromised by the spread of resistant parasites carrying PfKelch13 mutations. While artemisinin-based combination therapies remain largely effective, the continued evolution of the parasite necessitates the development of new drugs with different modes of action.
Direct comparative studies of this compound and artemisinin against clinically relevant artemisinin-resistant strains are needed to fully elucidate their relative efficacies. However, the existing data strongly supports the continued development of this compound as a next-generation antimalarial with the potential to overcome current resistance challenges. Its unique mechanism offers a valuable tool in the ongoing arms race against this deadly parasite.
References
- 1. Scientists Design New Drug to Fight Malaria | Lab Manager [labmanager.com]
- 2. scitechdaily.com [scitechdaily.com]
- 3. Genetic background and PfKelch13 affect artemisinin susceptibility of PfCoronin mutants in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Potent Kalihinol Analogue Disrupts Apicoplast Function and Vesicular Trafficking in P. falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Artesunate Resistance in Plasmodium falciparum 3D7 Strain Using Intermittent Exposure Method and Comparing P.fk13 Sequence between Susceptible and Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Naturally Acquired Kelch13 Mutations in Plasmodium falciparum Strains Modulate In Vitro Ring-Stage Artemisinin-Based Drug Tolerance and Parasite Survival in Response to Hyperoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A kalihinol analog disrupts apicoplast function and vesicular trafficking in P. falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. malariaworld.org [malariaworld.org]
- 12. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
MED6-189: A Potent Antimalarial Demonstrating Broad Efficacy Across Drug-Sensitive and Resistant P. falciparum Strains
A comparative analysis of the novel antimalarial candidate MED6-189 reveals its potent inhibitory activity against both drug-sensitive and multi-drug resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This guide provides a comprehensive comparison of this compound's half-maximal inhibitory concentration (IC50) with established antimalarial drugs, details the experimental protocols for its evaluation, and illustrates its mechanism of action.
Potency of this compound Against Diverse P. falciparum Strains
This compound, an analog of the kalihinol family of natural products, has demonstrated exceptional potency in preclinical studies.[1][2] It is effective against both drug-sensitive and resistant P. falciparum strains, inhibiting both the asexual replication within red blood cells and the sexual differentiation stages of the parasite's lifecycle.[1] In vitro growth inhibition assays have quantified its high efficacy, with IC50 values consistently in the low nanomolar range across a panel of well-characterized parasite strains.[1]
Comparative IC50 Data
The following table summarizes the IC50 values of this compound in comparison to several standard antimalarial drugs against various P. falciparum strains. This data highlights the consistent potency of this compound, even against strains known for their resistance to conventional therapies like chloroquine (B1663885) and pyrimethamine.
| Drug | 3D7 (Drug-Sensitive) IC50 (nM) | NF54 (Drug-Sensitive) IC50 (nM) | HB3 (Drug-Resistant) IC50 (nM) | Dd2 (Drug-Resistant) IC50 (nM) | W2 (Drug-Resistant) IC50 (nM) |
| This compound | 14 ± 2 [1] | 28 ± 5 [1] | 23 ± 2 [1] | 47 ± 7 [1] | 27 ± 5 [1] |
| Chloroquine | 8.6 ± 0.4[3] | - | 16.8 ± 0.5[3] | 90.2 ± 10.6[3] | - |
| Mefloquine | - | - | - | - | - |
| Dihydroartemisinin | - | - | - | - | - |
Mechanism of Action: A Dual-Targeting Approach
This compound exhibits a novel mechanism of action that contributes to its high potency and its ability to overcome existing drug resistance.[4] Its primary targets within the parasite are the apicoplast and the vesicular trafficking pathways.[1][2][4][5]
The apicoplast is a non-photosynthetic plastid essential for the parasite's survival, playing a crucial role in the biosynthesis of isoprenoids, fatty acids, and heme.[2][5] By disrupting the function of this organelle, this compound inhibits critical metabolic pathways necessary for parasite growth and replication.
Simultaneously, this compound interferes with vesicular trafficking , the cellular machinery responsible for transporting proteins and other molecules to their correct destinations within the parasite.[1][2][4] This disruption of cellular logistics leads to a breakdown of essential cellular processes and ultimately contributes to parasite death. Genetic studies have identified that a mutation in the PfSec13 gene, which is involved in the parasite's secretory machinery, can reduce susceptibility to this compound.[1]
This dual-targeting mechanism is a significant advantage, as it is believed to decrease the likelihood of the parasite developing resistance to the compound.[4]
Caption: Mechanism of this compound action.
Experimental Protocols: In Vitro Growth Inhibition Assay
The IC50 values for this compound and comparative antimalarials are determined using a standardized in vitro growth inhibition assay. The SYBR Green I-based fluorescence assay is a widely used and reliable method for this purpose.[6][7][8]
Principle
This assay measures the proliferation of P. falciparum in in vitro culture by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. The fluorescence intensity is directly proportional to the amount of parasitic DNA, thus providing a measure of parasite growth. In the presence of an antimalarial drug, a reduction in parasite growth will result in a lower fluorescence signal.
Materials
-
P. falciparum cultures (synchronized to the ring stage)
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human red blood cells (O+)
-
96-well black microplates
-
Test compounds (this compound and other antimalarials) serially diluted
-
SYBR Green I lysis buffer (containing SYBR Green I dye, saponin, Triton X-100, and EDTA)
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
Procedure
-
Parasite Synchronization: P. falciparum cultures are synchronized to the ring stage using methods such as sorbitol treatment to ensure a homogenous starting population.[9]
-
Assay Plate Preparation: Serial dilutions of the test compounds are prepared and added to the wells of a 96-well plate. Control wells containing no drug are also included.
-
Parasite Culture Addition: A suspension of synchronized ring-stage parasites at a defined parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%) is added to each well.
-
Incubation: The plates are incubated for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2) to allow for parasite replication.
-
Lysis and Staining: After incubation, SYBR Green I lysis buffer is added to each well. This lyses the red blood cells and allows the SYBR Green I dye to bind to the parasite DNA.
-
Fluorescence Reading: The plates are incubated in the dark at room temperature before measuring the fluorescence intensity using a plate reader.
-
Data Analysis: The fluorescence readings are normalized to the control wells (no drug). The IC50 value, the concentration of the drug that inhibits parasite growth by 50%, is then calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.
Caption: IC50 determination workflow.
Conclusion
This compound is a promising new antimalarial candidate with potent, low nanomolar activity against a wide range of P. falciparum strains, including those resistant to current frontline drugs. Its unique dual-targeting mechanism of action, disrupting both the essential apicoplast organelle and vesicular trafficking, suggests a lower propensity for the development of resistance. The standardized SYBR Green I growth inhibition assay provides a robust method for quantifying its high efficacy. Further in vivo studies and clinical development of this compound and its analogs are warranted to explore its full potential in the fight against malaria.
References
- 1. A Potent Kalihinol Analogue Disrupts Apicoplast Function and Vesicular Trafficking in P. falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbirt.net [cbirt.net]
- 3. In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scientists Design New Drug to Fight Malaria | Lab Manager [labmanager.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. iddo.org [iddo.org]
- 7. P. falciparum Growth Inhibition. [bio-protocol.org]
- 8. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
Unveiling the Dual-Target Efficacy of MED6-189: A Comparative Guide for Antimalarial Drug Research
For Immediate Release
A novel antimalarial candidate, MED6-189, has demonstrated a potent dual-target mechanism of action against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This guide provides a comprehensive comparison of this compound with established antimalarial agents, presenting key experimental data, detailed methodologies, and visual representations of its mechanism to inform researchers, scientists, and drug development professionals.
It is important to note that initial inquiries regarding a potential role of this compound in cancer biology, specifically involving the p53 and MDM2 signaling pathways, are not supported by the current scientific literature. All available evidence points to this compound's activity as a specific antimalarial agent.
This compound: A Dual Assault on Malaria Parasites
This compound, a synthetic analog of the kalihinol family of isocyanoterpene natural products, exhibits a unique dual-target mechanism that disrupts two essential pathways in P. falciparum:
-
Apicoplast Disruption: this compound targets the apicoplast, a non-photosynthetic plastid vital for the parasite's synthesis of isoprenoids and fatty acids.[1][2] Inhibition of apicoplast function leads to the arrest of parasite development.[2]
-
Inhibition of Vesicular Trafficking: The compound also interferes with the parasite's vesicular trafficking pathways, which are crucial for the transport of proteins and other essential molecules within the cell.[1][2]
This dual-action is significant as it is believed to reduce the likelihood of the parasite developing resistance, a major challenge in the fight against malaria.[3][4]
Comparative Performance Analysis: this compound vs. Standard Antimalarials
To contextualize the efficacy of this compound, this guide compares its in vitro activity with three widely used antimalarial drugs: Chloroquine, Artemisinin, and Atovaquone (B601224). Each of these alternatives has a distinct mechanism of action, providing a broad basis for comparison.
Table 1: In Vitro Efficacy (IC50) of this compound and Alternative Antimalarials against P. falciparum
| Drug | Mechanism of Action | IC50 Range (Drug-Sensitive Strains) | IC50 Range (Drug-Resistant Strains) |
| This compound | Apicoplast and vesicular trafficking inhibitor | 14 - 28 nM[5] | 23 - 47 nM[5] |
| Chloroquine | Heme polymerization inhibitor | 15 - 30 nM[6][7] | 100 - 380 nM[6][8] |
| Artemisinin | Heme-activated free radical generation | 2 - 8 nM[9] | 1 - 124 nM (variable)[10] |
| Atovaquone | Mitochondrial electron transport chain inhibitor (cytochrome bc1 complex) | 0.7 - 1 nM[11] | 0.9 - 1.8 nM[11] |
Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. The ranges are compiled from multiple studies and can vary based on the specific parasite strain and assay conditions.
In Vivo Efficacy of this compound
In a humanized mouse model of P. falciparum malaria, this compound demonstrated significant efficacy.[3][5] Administration of the compound led to the clearance of the parasite from infected red blood cells, highlighting its potential as a therapeutic agent.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the antimalarial activity of compounds like this compound.
In Vitro Susceptibility Assays
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
1. Parasite Culture:
-
P. falciparum strains (both drug-sensitive and drug-resistant) are maintained in continuous culture in human red blood cells (O+).
-
The culture medium is RPMI-1640 supplemented with human serum or Albumax, hypoxanthine, and gentamicin.
-
Cultures are incubated at 37°C in a low-oxygen environment (e.g., 5% CO2, 5% O2, 90% N2).[12]
2. SYBR Green I-Based Assay:
-
Asynchronous parasite cultures are diluted to a parasitemia of ~0.5-1% and a hematocrit of 2%.
-
The parasite suspension is added to 96-well plates containing serial dilutions of the test compounds.
-
Plates are incubated for 72 hours under the conditions described above.
-
After incubation, the plates are frozen to lyse the red blood cells.
-
SYBR Green I lysis buffer is added to each well to stain the parasitic DNA.
-
Fluorescence is measured using a microplate reader, and the data is used to calculate IC50 values by non-linear regression analysis.
In Vivo Efficacy Testing (4-Day Suppressive Test)
Objective: To evaluate the ability of a compound to suppress parasite growth in a mouse model of malaria.
1. Animal Model:
-
Humanized mice, such as NOD scid gamma (NSG) mice, are engrafted with human red blood cells.[5]
2. Infection:
-
Mice are infected intravenously with P. falciparum-infected human erythrocytes.[5]
3. Drug Administration:
-
The test compound (e.g., this compound) is administered to the mice, typically orally or via injection, starting a few hours after infection and continuing for four consecutive days.[12]
-
A vehicle control group and a positive control group (treated with a known antimalarial like chloroquine) are included.
4. Monitoring Parasitemia:
-
On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse.
-
The smears are stained with Giemsa stain, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.
-
The percent suppression of parasite growth in the treated groups is calculated relative to the vehicle control group.
Visualizing the Mechanism and Workflow
To further elucidate the dual-target action of this compound and the experimental process, the following diagrams are provided.
Caption: Dual-target mechanism of this compound in P. falciparum.
Caption: General workflow for in vitro and in vivo antimalarial drug efficacy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. cbirt.net [cbirt.net]
- 3. Scientists Design New Drug to Fight Malaria | Lab Manager [labmanager.com]
- 4. Team Science Leads to Antimalarial Drug Discovery | Yale School of Medicine [medicine.yale.edu]
- 5. A Potent Kalihinol Analogue Disrupts Apicoplast Function and Vesicular Trafficking in P. falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. State of Artemisinin and Partner Drug Susceptibility in Plasmodium falciparum Clinical Isolates from Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of in vitro resistance to dihydroartemisinin in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro activity of atovaquone against the African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mmv.org [mmv.org]
In Vivo Efficacy of MED6-189: A Comparative Analysis Against Standard Antimalarials
A promising new antimalarial candidate, MED6-189, has demonstrated potent in vivo efficacy in preclinical studies, offering a novel dual mechanism of action that targets both the apicoplast and vesicular trafficking pathways of Plasmodium falciparum. This guide provides a comparative overview of the in vivo performance of this compound against standard antimalarial drugs—chloroquine, artesunate, and atovaquone-proguanil—supported by available experimental data.
Executive Summary
This compound, a novel kalihinol analog, has shown significant promise in combating drug-sensitive and drug-resistant strains of P. falciparum. In humanized mouse models of malaria, this compound effectively clears the parasite infection.[1][2] While direct comparative studies with standard antimalarials under identical conditions are limited, available data suggests this compound possesses a potent in vivo activity profile. This guide synthesizes the current data to offer a comparative perspective for researchers, scientists, and drug development professionals.
Comparative In Vivo Efficacy
The following table summarizes the available quantitative in vivo efficacy data for this compound and standard antimalarials in mouse models of P. falciparum malaria. It is important to note that direct comparisons should be made with caution due to variations in experimental models and protocols across different studies.
| Antimalarial Agent | Mouse Model | Plasmodium Strain | Key Efficacy Findings |
| This compound | Humanized NOD-scid IL2Rγnull (NSG) mice | P. falciparum | Cleared parasitemia at a dosage of 50 mg/kg.[1] |
| Chloroquine | Humanized NODscid/β2m−/− mice | P. falciparum (Pf3D70087/N9) | 90% Effective Dose (ED90) of 2.5–6.3 mg/kg. |
| Artesunate | Humanized NODscid/β2m−/− mice | P. falciparum (Pf3D70087/N9) | 90% Effective Dose (ED90) of 10.2–15.2 mg/kg. |
| Atovaquone-Proguanil | N/A in humanized P. falciparum model | N/A | Data on ED90 in a comparable P. falciparum humanized mouse model is not readily available in the reviewed literature. |
Experimental Protocols
The in vivo efficacy of antimalarial compounds is typically assessed using standardized protocols in mouse models. A common methodology is the 4-day suppressive test.
General Protocol for 4-Day Suppressive Test in Humanized Mice
-
Animal Model: Immunodeficient mice, such as NOD-scid IL2Rγnull (NSG) mice, are engrafted with human red blood cells.
-
Infection: Mice are infected intravenously with P. falciparum-infected erythrocytes.
-
Treatment: Treatment with the test compound (e.g., this compound) or a standard antimalarial is initiated, typically administered orally or intraperitoneally once daily for four consecutive days.
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Endpoint: The primary endpoint is the reduction in parasitemia on day 4 post-infection compared to a vehicle-treated control group. Efficacy is often expressed as the dose required to inhibit parasite growth by 50% (ED50) or 90% (ED90).
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of this compound and standard antimalarials are crucial for understanding their efficacy and potential for overcoming drug resistance.
This compound: Dual-Action Inhibition
This compound exhibits a novel dual mechanism of action by targeting two essential parasite pathways:
-
Apicoplast Disruption: this compound targets the apicoplast, a vital organelle in Plasmodium parasites, leading to the inhibition of lipid biosynthesis.[1][3]
-
Vesicular Trafficking Interference: The compound also disrupts vesicular trafficking, a critical process for protein transport and parasite development.[1][3]
A mutation in the PfSec13 gene, which is involved in the parasite's secretory machinery, has been shown to reduce susceptibility to this compound.[1]
Standard Antimalarials: Established Pathways
-
Chloroquine: This long-standing antimalarial accumulates in the parasite's acidic food vacuole and interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[4][5] The accumulation of free heme leads to parasite death.
-
Artesunate: As a member of the artemisinin (B1665778) class, artesunate's activity is mediated by its endoperoxide bridge. Activated by heme iron within the parasite, it generates reactive oxygen species (ROS) that damage parasite proteins and other macromolecules, leading to parasite death.[6][7][8]
-
Atovaquone-Proguanil: This combination therapy targets two separate pathways in the parasite. Atovaquone inhibits the mitochondrial electron transport chain, while the active metabolite of proguanil, cycloguanil, inhibits dihydrofolate reductase, an enzyme essential for pyrimidine (B1678525) synthesis.[9][10]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the in vivo evaluation of a novel antimalarial compound like this compound.
Conclusion
This compound represents a significant development in the search for new antimalarial therapies. Its potent in vivo efficacy in a humanized mouse model of P. falciparum malaria, combined with a novel dual mechanism of action, positions it as a strong candidate for further clinical development. While direct, head-to-head comparative efficacy data with standard antimalarials in the same experimental setting is needed for a definitive assessment, the available evidence suggests that this compound has the potential to be a valuable tool in the global effort to combat malaria, particularly in the face of growing drug resistance. Further studies quantifying the in vivo potency (e.g., ED90) and detailed parasite clearance kinetics of this compound will be critical in fully defining its therapeutic potential relative to current standards of care.
References
- 1. A Potent Kalihinol Analogue Disrupts Apicoplast Function and Vesicular Trafficking in P. falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scientists Design New Drug to Fight Malaria | Lab Manager [labmanager.com]
- 3. A kalihinol analog disrupts apicoplast function and vesicular trafficking in P. falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Chloroquine Phosphate? [synapse.patsnap.com]
- 5. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Artesunate? [synapse.patsnap.com]
- 7. Recent Advances in the Therapeutic Efficacy of Artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Artesunate - Wikipedia [en.wikipedia.org]
- 9. Atovaquone/Proguanil : A New Drug Combination to Combat Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
A Head-to-Head Comparison: MED6-189 vs. Atovaquone for Malaria Treatment
In the landscape of antimalarial drug development, two compounds, MED6-189 and atovaquone (B601224), present distinct mechanisms of action and therapeutic profiles. This guide offers a detailed comparison of their performance, drawing upon available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | Atovaquone |
| Primary Target | Apicoplast & Vesicular Trafficking | Mitochondrial bc1 complex |
| Mechanism of Action | Inhibits lipid biogenesis and cellular trafficking | Inhibits electron transport chain, disrupting pyrimidine (B1678525) biosynthesis |
| Efficacy against Drug-Resistant Strains | Effective against drug-sensitive and -resistant P. falciparum strains[1][2][3][4] | Resistance can emerge, particularly when used as monotherapy[5] |
| Spectrum of Activity | P. falciparum, P. knowlesi, P. cynomolgi[1][2][4] | Plasmodium species, Pneumocystis jirovecii, Toxoplasma gondii[6] |
| In Vivo Efficacy Model | Humanized mouse model of P. falciparum malaria[1][2][3] | Human challenge models and clinical trials[7][8] |
| Development Stage | Preclinical | Clinically approved and in use |
In-Depth Analysis
Mechanism of Action
This compound: This novel synthetic analogue of the kalihinol family of natural products exhibits a dual mode of action, a significant advantage in combating drug resistance.[2][3] Its primary targets are the parasite's apicoplast, a non-photosynthetic plastid essential for survival, and the vesicular trafficking pathways.[1][2][3][4] By disrupting these, this compound effectively inhibits lipid biogenesis and cellular trafficking, leading to parasite death.[1] A mutation in the PfSec13 gene, which is involved in the secretory machinery, has been shown to reduce susceptibility to the drug.[1]
Atovaquone: A well-established antimalarial, atovaquone acts as a competitive inhibitor of ubiquinol (B23937) at the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[9][10] This inhibition disrupts the mitochondrial membrane potential and, crucially, interferes with the regeneration of ubiquinone required by dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis.[5][9][11] The resulting halt in DNA and RNA synthesis is lethal to the parasite.[11]
Caption: Comparative signaling pathways of this compound and Atovaquone.
Efficacy and Performance Data
Direct head-to-head clinical trials between this compound and atovaquone have not been conducted. However, data from independent studies provide insights into their respective efficacy.
This compound Efficacy
| Parameter | Result | Reference |
| In vitro IC50 (P. falciparum) | 17.23 nM ± 0.95 (fluorescently-labeled analogue MED6-131) | [1] |
| In vivo Efficacy | Cleared parasite infection in a humanized mouse model of P. falciparum malaria at a dosage of 50 mg/kg. | [1][2] |
| Activity Spectrum | Effective against drug-sensitive and -resistant P. falciparum, P. knowlesi, and P. cynomolgi. | [1][2][4] |
Atovaquone Efficacy (in combination with Proguanil)
| Parameter | Result | Reference |
| Prophylactic Efficacy (vs. Placebo) | 95.8% (95% CI = 91.5-97.9) | [12][13] |
| Prophylactic Efficacy (vs. P. falciparum) | 97% (in one study) | [14] |
| Treatment Failure Rate (uncomplicated P. falciparum) | Can be between 5% and 10% | [15] |
| Causal Prophylaxis | Effective when taken 1 day before, the day of, and for 6 days after exposure. | [8] |
Experimental Protocols
This compound In Vivo Efficacy Study
Objective: To assess the in vivo efficacy of this compound against P. falciparum.
Methodology:
-
Animal Model: NOD scid gamma (NSG) mice were engrafted with human red blood cells (hRBCs) daily until the percentage of hRBCs reached approximately 50%.[1]
-
Infection: Mice were infected with 2x10^7 P. falciparum-infected erythrocytes.[1]
-
Treatment: Infected mice were treated with this compound at a dosage of 50 mg/kg.[1]
-
Endpoint: Parasitemia was monitored to determine the clearance of the parasite.
Caption: Experimental workflow for this compound in vivo efficacy testing.
Atovaquone Prophylaxis Clinical Trial
Objective: To evaluate the prophylactic efficacy and safety of atovaquone/proguanil (B194036) against P. falciparum malaria.
Methodology:
-
Study Design: A double-blind, placebo-controlled, randomized clinical trial.[7]
-
Participants: Adult volunteers in a malaria-endemic region (western Kenya).[7]
-
Initial Treatment: All participants received a treatment course of atovaquone/proguanil to clear any pre-existing infection.[7]
-
Randomization: Subjects were randomized to receive one of three daily prophylactic regimens for 10 weeks: one atovaquone/proguanil tablet, two tablets, or a placebo.[7]
-
Endpoint: The primary endpoint was the development of parasitemia, confirmed by blood smear, during the prophylaxis period.[7]
Caption: Workflow for a randomized controlled trial of atovaquone prophylaxis.
Safety and Tolerability
This compound: Preclinical studies have indicated a favorable safety and tolerability profile for this compound.[1] In vitro assessments on five human cell lines (HeLa, THP1, HEK293, HepG2, and hTERT) showed no significant effects on growth and metabolic activity at concentrations ranging from 48 nM to 100 μM.[1] Animal studies in mice at doses up to 50 mg/kg did not reveal any adverse events, with no significant changes in hematology, clinical chemistry, or necropsy observations.[1]
Atovaquone: Atovaquone, particularly in the combination product with proguanil, is generally well-tolerated.[12][13] A meta-analysis of ten controlled trials found it to be safer and better tolerated than other chemoprophylaxis regimens, with fewer treatment-related adverse events leading to discontinuation.[12] When used for prophylaxis, atovaquone/proguanil was as well tolerated as a placebo.[7]
Conclusion
This compound and atovaquone represent two distinct and valuable approaches to antimalarial therapy. This compound's dual mechanism of action targeting the apicoplast and vesicular trafficking is a promising strategy to overcome drug resistance.[2][3][4] Its efficacy against a range of Plasmodium species in preclinical models underscores its potential as a next-generation antimalarial.[2][4]
Atovaquone, a cornerstone of current malaria prophylaxis and treatment, effectively targets the parasite's mitochondrial function.[9] While resistance can be a concern with monotherapy, its combination with proguanil has proven to be a highly efficacious and well-tolerated regimen.[7][12][13]
Further research, including direct comparative studies, will be crucial to fully elucidate the relative strengths and weaknesses of these two compounds and to determine their optimal roles in the global effort to combat malaria.
References
- 1. A Potent Kalihinol Analogue Disrupts Apicoplast Function and Vesicular Trafficking in P. falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scientists Design New Drug to Fight Malaria | Lab Manager [labmanager.com]
- 3. Scientists design new drug to fight malaria | UCI [ps.uci.edu]
- 4. news-medical.net [news-medical.net]
- 5. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Efficacy and safety of atovaquone/proguanil as suppressive prophylaxis for Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Causal prophylactic efficacy of atovaquone-proguanil (Malarone) in a human challenge model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atovaquone - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 12. A systematic review and meta-analysis of the effectiveness and safety of atovaquone proguanil (Malarone) for chemoprophylaxis against malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. The efficacy of malaria chemoprophylaxis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What are the benefits and risks of atovaquone-proguanil for treating uncomplicated malaria caused by the Plasmodium falciparum parasite? | Cochrane [cochrane.org]
Safety Operating Guide
Essential Safety Protocols for Handling MED6-189 (Malononitrile)
For Immediate Reference by Laboratory and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of MED6-189, identified as Malononitrile (CAS-No. 109-77-3). The following procedures are designed to ensure the safety of all personnel working with this hazardous compound.
Malononitrile is classified as a highly toxic substance. It is fatal if swallowed and toxic in contact with skin or if inhaled.[1] It can also cause a serious allergic skin reaction and eye irritation.[1] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to mitigate exposure risks.
Personal Protective Equipment (PPE)
All personnel must use the specified PPE when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-grade gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential tears or punctures. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and aerosols, preventing eye contact and facial exposure.[2] |
| Body Protection | Chemical-resistant lab coat or gown, shown to be impermeable to hazardous drugs.[3] | Prevents contamination of personal clothing and skin. Gowns should be changed immediately if contaminated. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If not possible, a NIOSH-approved respirator (e.g., N95 or higher) is required.[3] | Prevents inhalation of toxic dust or vapors. |
Experimental Workflow for Handling this compound
The following diagram outlines the procedural workflow for safely handling this compound in a laboratory setting. Adherence to this workflow is crucial for minimizing exposure risk.
Disposal Plan
All waste materials contaminated with this compound, including gloves, disposable lab coats, and any experimental materials, must be disposed of as hazardous waste.[2] Follow your institution's specific guidelines for hazardous waste disposal. Contaminated reusable PPE must be decontaminated according to established procedures.[3]
Emergency Procedures
In case of skin contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with plenty of water.[1] Seek immediate medical attention.
In case of eye contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[1]
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1] If breathing has stopped, provide artificial respiration. Call a poison center or doctor immediately.[1]
If swallowed: Seek immediate medical attention. Fatal if swallowed.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
